DB818
Description
Properties
Molecular Formula |
C14H9FN2O2 |
|---|---|
Molecular Weight |
256.2364 |
IUPAC Name |
2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride |
InChI |
InChI=1S/C14H9FN2O2/c15-10-5-6-11-12(7-10)16-17-13(11)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
JCIIJLGOZRZKPD-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(C2=C3C=CC(F)=CC3=NN2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DB818; DB 818; DB-818 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of DB818: A HOXA9-Targeted Therapeutic Strategy
For Immediate Release
Abstract
DB818 is a synthetic, small-molecule compound identified as a potent inhibitor of Homeobox A9 (HOXA9), a transcription factor frequently overexpressed in acute myeloid leukemia (AML) and associated with poor prognosis. This technical guide delineates the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the downstream consequences of HOXA9 inhibition. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology research.
Introduction to this compound
This compound, chemically known as diamidine phenyl-thiophene-benzimidazole, has emerged as a promising therapeutic candidate for AML subtypes characterized by high HOXA9 expression.[1] HOXA9 is a critical regulator of hematopoiesis, and its dysregulation can lead to a blockage in cell differentiation and uncontrolled proliferation, hallmarks of leukemia.[1][2] this compound is designed to interfere with the transcriptional activity of HOXA9, thereby restoring normal cellular processes.[1]
Core Mechanism of Action: DNA Minor Groove Binding
The primary mechanism of action of this compound involves its direct interaction with DNA. Specifically, this compound functions as a DNA minor groove binder.[1] It recognizes and binds to the cognate nucleotide sequence that HOXA9 typically targets.[1] This binding action physically obstructs the interaction between HOXA9 and its DNA binding sites, consequently inhibiting HOXA9-mediated gene transcription.[1] This direct inhibition of the HOXA9-DNA interaction is a novel approach to targeting transcription factor activity in cancer.[3]
Figure 1: Mechanism of this compound Action
Downstream Cellular Effects of HOXA9 Inhibition by this compound
Treatment of HOXA9-overexpressing AML cell lines with this compound elicits several key cellular responses, consistent with the inhibition of a critical oncogenic driver.[4]
Gene Expression Reprogramming
This compound treatment leads to a significant alteration in the expression of HOXA9 target genes. Notably, it down-regulates the mRNA levels of key proto-oncogenes and anti-apoptotic factors, including:
-
MYB proto-oncogene, transcription factor (MYB) [4]
-
MYC proto-oncogene, bHLH transcription factor (MYC) [4]
-
BCL2 apoptosis regulator (BCL2) [4]
Conversely, this compound has been shown to up-regulate the expression of the Fos proto-oncogene, AP-1 transcription factor subunit (FOS) .[2] It is important to note that while many of these effects mirror those of HOXA9 knockdown via siRNA, discrepancies in MYC expression in OCI/AML3 cells suggest potential off-target effects of this compound that warrant further investigation.[4][5]
Cellular Phenotypes
The changes in gene expression manifest in several observable phenotypic changes in AML cells:
-
Suppression of Cell Growth: this compound inhibits the proliferation of various AML cell lines in a dose-dependent manner.[1]
-
Induction of Apoptosis: The compound induces programmed cell death, as evidenced by an increase in Annexin-V positive cells.[1]
-
Induction of Differentiation: In certain cell lines, such as THP-1, this compound promotes macrophage-like differentiation, indicated by morphological changes and increased expression of the monocyte differentiation marker CD11b.[1][4]
Figure 2: Cellular Consequences of this compound Treatment
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
| Assay | Cell Line | Metric | Value | Reference |
| Cytotoxicity | Mouse MigA9 cells | IC50 | 9.97 μM | [6] |
| Experimental Context | Cell Lines | Effective Concentration | Observed Effects | Reference |
| In vitro AML studies | OCI/AML3, MV4-11, THP-1 | 10-20 μM | Growth suppression, apoptosis, differentiation | [4] |
Experimental Protocols
The following outlines the methodologies employed in the characterization of this compound's mechanism of action.
Cell Lines and Culture
-
AML Cell Lines: OCI/AML3, MV4-11, and THP-1 cell lines, known to have mutations leading to up-regulated HOXA9 expression, were utilized.[1]
-
Culture Conditions: Standard cell culture conditions were maintained, though specific media and supplements are detailed in the source publications.
Cell Growth and Viability Assays
-
Method: MTS assays were used to quantify cell viability and proliferation.[6]
-
Protocol: Cells were seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0, 10, or 20 μM).[4] Cell viability was measured at specific time points (e.g., 72 hours) by adding the MTS reagent and measuring absorbance.
Apoptosis and Differentiation Analysis
-
Apoptosis Detection:
-
Differentiation Analysis:
-
Morphology: Morphological changes indicative of differentiation (e.g., cytoplasmic swelling in THP-1 cells) were observed via cytospin preparations.[4]
-
Flow Cytometry: Expression of cell surface differentiation markers, such as CD11b for monocytic differentiation, was quantified by flow cytometry.[1]
-
Gene Expression Analysis
-
Method: Microarray analysis was performed to obtain comprehensive gene expression profiles of AML cells treated with this compound.[4]
-
Protocol: RNA was extracted from treated and control cells, converted to cDNA, labeled, and hybridized to microarray chips. The resulting data was normalized and analyzed to identify differentially expressed genes. For comparison, similar analyses were conducted on cells following HOXA9 knockdown using siRNA.[4]
Figure 3: Experimental Workflow for this compound Characterization
Conclusion
This compound represents a targeted therapeutic strategy that directly inhibits the DNA-binding activity of the HOXA9 transcription factor. Its mechanism of action, involving competitive binding to the DNA minor groove, leads to the suppression of key oncogenic pathways, resulting in reduced proliferation, induced apoptosis, and cellular differentiation in AML cells. The data suggests that this compound is a promising candidate for further preclinical and clinical investigation, particularly for AML patients with pathologies driven by HOXA9 overexpression. Further research should also aim to elucidate any potential off-target effects to refine its therapeutic profile.
References
- 1. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Delving into DB818: A Potent Inhibitor of the HOXA9 Transcription Factor in Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
October 30, 2025
Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. The homeobox A9 (HOXA9) transcription factor is a critical driver of leukemogenesis in a significant subset of AML cases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of DB818, a small molecule inhibitor of the HOXA9 transcription factor. We will explore its mechanism of action, summarize its effects on AML cells through comprehensive data tables, provide detailed experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Role of HOXA9 in AML
HOXA9 is a homeodomain-containing transcription factor that plays a crucial role in normal hematopoiesis. However, its aberrant overexpression is a hallmark of AML, particularly in cases with MLL rearrangements, and is associated with a poor prognosis.[1] HOXA9 drives leukemogenesis by promoting proliferation, inhibiting differentiation, and preventing apoptosis of myeloid progenitor cells.[2][3] As a transcription factor, HOXA9 has been traditionally considered a challenging drug target. However, the discovery of small molecules that can disrupt the interaction between HOXA9 and its DNA binding sites presents a promising therapeutic avenue.
This compound: A Minor Groove DNA Ligand Targeting HOXA9
This compound is a small molecule that acts as a HOXA9 inhibitor.[4] Its mechanism of action involves binding to the minor groove of the DNA at the specific HOXA9 cognate sequence.[5] This interaction effectively competes with HOXA9 for DNA binding, thereby inhibiting its transcriptional activity.
Physicochemical Properties
While a detailed synthesis protocol for this compound is not publicly available, some of its key physicochemical properties have been reported.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₆S | [6] |
| Molecular Weight | 360.44 g/mol | [6] |
| Appearance | White to yellow solid powder | [7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [8] |
| Solubility | Water: 4 mg/mL (11.10 mM; requires sonication) | [6] |
In Vitro Efficacy of this compound in AML Cell Lines
This compound has demonstrated significant anti-leukemic activity in various AML cell lines known to have high HOXA9 expression, such as OCI/AML3, MV4-11, and THP-1.[5][9]
Inhibition of Cell Proliferation
This compound suppresses the growth of AML cell lines in a dose-dependent manner.[2]
| Cell Line | Genetic Profile | Observed Effect on Proliferation |
| OCI/AML3 | NPM1 mutation | Dose-dependent growth suppression |
| MV4-11 | MLL-AF4 rearrangement | Dose-dependent growth suppression |
| THP-1 | MLL-AF9 rearrangement | Dose-dependent growth suppression |
Quantitative IC50 values for proliferation inhibition are not consistently reported in the reviewed literature.
Induction of Apoptosis
Treatment with this compound leads to an increase in programmed cell death in AML cells.[2][10]
| Cell Line | Treatment Condition | Apoptosis Induction |
| OCI/AML3 | 20 µM this compound for 48h | Increased proportion of Annexin-V positive cells |
| MV4-11 | 20 µM this compound for 48h | Increased proportion of Annexin-V positive cells |
| THP-1 | 20 µM this compound for 48h | Increased proportion of Annexin-V positive cells |
Induction of Differentiation
This compound has been shown to induce monocytic differentiation in the THP-1 cell line, a key therapeutic goal in AML.[2][10]
| Cell Line | Treatment | Differentiation Marker | Result |
| THP-1 | This compound | CD11b | Upregulation of expression |
Mechanism of Action: Modulation of HOXA9 Target Genes
By inhibiting HOXA9's binding to DNA, this compound alters the expression of its downstream target genes, which are critical for leukemic cell survival and proliferation.[5][11]
| Target Gene | Function | Effect of this compound |
| MYB | Transcription factor, key for proliferation | Downregulation |
| MYC | Proto-oncogene, regulates cell cycle | Downregulation |
| BCL2 | Anti-apoptotic protein | Downregulation |
| FOS | Transcription factor, involved in differentiation | Upregulation |
Visualizing the Pathways and Processes
HOXA9 Signaling Pathway in AML
The following diagram illustrates the central role of HOXA9 in AML and the point of intervention for this compound.
Experimental Workflow: In Vitro Analysis of this compound
This diagram outlines the typical workflow for evaluating the in vitro effects of this compound on AML cells.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays based on standard methodologies and information from the cited literature.
Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Seed AML cells (OCI/AML3, MV4-11, THP-1) in a 96-well plate at a density of 2 x 10⁴ viable cells per 100 µL of complete culture medium per well.
-
Drug Treatment: Add this compound at various concentrations (e.g., a serial dilution from 0.1 to 50 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture AML cells with 20 µM this compound or vehicle control for 48 hours.[10]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[12]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Differentiation Assay (CD11b Staining)
-
Cell Treatment: Treat THP-1 cells with this compound (e.g., 20 µM) or a vehicle control for an appropriate time (e.g., 72-96 hours) to induce differentiation.
-
Cell Harvesting and Washing: Harvest the cells and wash with PBS.
-
Antibody Staining: Resuspend the cells in a staining buffer containing an anti-CD11b antibody conjugated to a fluorophore (e.g., FITC or PE).[13]
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibody.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of CD11b-positive cells and the mean fluorescence intensity.[13]
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat AML cells with this compound and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers for the target genes (MYB, MYC, BCL2, FOS) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control-treated cells.
In Vivo Studies
While in vitro data is promising, comprehensive in vivo studies in AML xenograft models are necessary to fully evaluate the therapeutic potential of this compound. There is a report of this compound exhibiting potent antileukemic activities in a human THP-1 AML in vivo model, leading to the differentiation of monocytes into macrophages.[11] However, detailed public data on the reduction of leukemia burden and improvement in survival in these models is still forthcoming. One study reported in vivo efficacy of this compound in a non-leukemia model, where subcutaneous administration of 12.5-25 mg/kg for 4 days was tested in mice infected with B. microti.[7][8]
Conclusion and Future Directions
This compound represents a promising targeted therapy for AML by directly inhibiting the oncogenic transcription factor HOXA9. Its ability to suppress proliferation, induce apoptosis, and promote differentiation in AML cell lines warrants further investigation. Future research should focus on detailed in vivo efficacy and toxicity studies in relevant AML models, as well as pharmacokinetic and pharmacodynamic analyses to support its clinical translation. The development of this compound and similar compounds opens a new chapter in the treatment of transcription factor-driven malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells PMID: 33813389 | MCE [medchemexpress.cn]
- 10. bio-techne.com [bio-techne.com]
- 11. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. bdbiosciences.com [bdbiosciences.com]
In-Depth Technical Guide: DB818 and its Molecular Target in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key player in the pathogenesis of a significant subset of AML cases is the overexpression of the transcription factor HOXA9. This guide provides a detailed overview of the small molecule inhibitor DB818, its molecular target, and its mechanism of action in AML.
Core Molecular Target: The HOXA9-DNA Interface
The primary molecular target of this compound in acute myeloid leukemia is the interaction between the Homeobox A9 (HOXA9) transcription factor and its cognate DNA sequence. This compound is a diamidine phenyl-thiophene-benzimidazole compound that acts as a minor groove DNA ligand.[1] By binding to the minor groove of the DNA at the HOXA9 recognition site, this compound effectively inhibits the binding of the HOXA9 protein to its target genes.[1] This disruption of the HOXA9-DNA interaction is the cornerstone of this compound's anti-leukemic activity.
Quantitative Binding and Inhibition Data
The affinity of this compound for its target has been quantified, demonstrating a potent interaction.
| Parameter | Value | Description |
| Binding Affinity (Kd) | 4.6 nM | Dissociation constant for this compound binding to the HOXA9-cognate DNA sequence. |
| Inhibitory Concentration (IC50) | 0.2–0.3 µM | Concentration of this compound required to inhibit 50% of HOXA9 binding to its target DNA sequences in an ELISA-based assay.[2] |
Mechanism of Action in AML
By inhibiting the HOXA9-DNA interaction, this compound modulates the transcription of HOXA9 target genes, leading to several anti-leukemic effects in AML cells, particularly those with genetic alterations that cause HOXA9 overexpression, such as MLL rearrangements or NPM1 mutations.
Signaling Pathway
The mechanism of action of this compound centers on the disruption of the HOXA9 transcriptional program, which is critical for the proliferation and survival of AML blasts.
Cellular Effects in AML Cell Lines
This compound has been shown to exert significant anti-leukemic effects on AML cell lines that overexpress HOXA9, including OCI-AML3, MV4-11, and THP-1.
-
Inhibition of Cell Growth: this compound suppresses the proliferation of AML cell lines in a dose-dependent manner.
-
Induction of Apoptosis: Treatment with this compound leads to programmed cell death in AML cells.
-
Induction of Differentiation: The compound can induce differentiation of leukemic blasts into more mature cells.
-
Modulation of HOXA9 Target Genes: this compound treatment results in the downregulation of key HOXA9 target genes involved in proliferation and survival, such as MYB, MYC, and BCL2, while upregulating genes like FOS.
It is important to note that some studies have suggested potential off-target effects of this compound, as evidenced by differing expression levels of MYC in this compound-treated cells compared to HOXA9-knockdown cells.
Experimental Protocols
HOXA9-DNA Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of HOXA9 protein to its DNA consensus sequence.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded DNA oligonucleotides containing the HOXA9 consensus binding site
-
Recombinant HOXA9 protein
-
Primary antibody against HOXA9
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
This compound at various concentrations
Procedure:
-
Coat streptavidin-coated plates with biotinylated HOXA9-consensus DNA oligonucleotides.
-
Wash the plates to remove unbound oligonucleotides.
-
Block the plates with blocking buffer.
-
Incubate recombinant HOXA9 protein with varying concentrations of this compound.
-
Add the HOXA9/DB818 mixture to the DNA-coated wells and incubate.
-
Wash the plates to remove unbound protein.
-
Add the primary anti-HOXA9 antibody and incubate.
-
Wash the plates and add the HRP-conjugated secondary antibody.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., OCI-AML3, MV4-11, THP-1)
-
Complete culture medium
-
96-well plates
-
This compound at various concentrations
-
MTS reagent
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Gene Expression Analysis (Quantitative PCR)
This technique measures the changes in the expression of HOXA9 target genes following this compound treatment.
Materials:
-
AML cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (MYB, MYC, BCL2, FOS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat AML cells with this compound or a vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for AML, particularly for subtypes dependent on HOXA9 overexpression. Its mechanism of action, centered on the direct inhibition of the HOXA9-DNA interaction, provides a targeted approach to disrupt the oncogenic transcriptional program in these leukemias. Further research is warranted to fully elucidate its off-target profile and to evaluate its efficacy and safety in preclinical and clinical settings. A comprehensive proteomic analysis of this compound-treated AML cells would be beneficial to identify any additional molecular targets and to better understand the full spectrum of its cellular effects.
References
Subject: The Role of DB818 in Hematopoiesis Regulation: A Review of Publicly Available Data
To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of publicly accessible scientific literature, clinical trial databases, and other public domain sources has been conducted to assemble a technical guide on the role of a compound designated "DB818" in the regulation of hematopoiesis. The search yielded no specific, identifiable information for a molecule with this name. Consequently, it is not possible to provide an in-depth analysis, quantitative data, experimental protocols, or signaling pathway diagrams as requested.
The absence of public information on "this compound" suggests several possibilities:
-
Internal Codename: "this compound" may be an internal, proprietary codename for a compound in the early stages of preclinical research and development that has not yet been publicly disclosed.
-
Typographical Error: The designation "this compound" may be a typographical error, and the user may be referring to a different, publicly known molecule.
-
Limited Public Disclosure: Information may exist but has not been disseminated in a way that is captured by public search engines or scientific databases.
Without foundational data on the existence and function of this compound, the creation of the requested technical guide is not feasible. We recommend verifying the compound's designation. Should a public-facing name or alternative identifier be available, a renewed search could potentially yield the necessary information to construct the requested content.
Unraveling DB818: A Technical Guide to its Discovery and Preclinical Profile as a Novel HOXA9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DB818 is a potent small molecule inhibitor targeting the aberrant activity of the Homeobox A9 (HOXA9) transcription factor, a key driver in the pathogenesis of acute myeloid leukemia (AML). By binding to the minor groove of the HOXA9 cognate DNA sequence, this compound effectively disrupts HOXA9-mediated gene transcription, leading to the suppression of AML cell proliferation and the induction of apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Discovery and Rationale
This compound, chemically identified as a diamidine phenyl-thiophene-benzimidazole compound, emerged from research efforts focused on identifying novel therapeutic agents for AML, a hematological malignancy with often poor prognosis. The overexpression of HOXA9 is a significant factor in more than half of AML cases, correlating with aggressive disease and unfavorable outcomes. HOXA9, in concert with cofactors like MEIS1, regulates the expression of critical oncogenes such as BCL2, MYB, and MYC, which are essential for leukemic cell survival and proliferation.
The discovery of this compound was centered on a strategy to directly inhibit the interaction between the HOXA9 transcription factor and its DNA binding sites. This approach aimed to downregulate the expression of HOXA9's downstream target genes, thereby selectively targeting the leukemic cells dependent on this signaling pathway.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available in the reviewed literature, a general synthetic approach for similar diamidino-substituted benzimidazole derivatives can be outlined. The synthesis would likely involve a multi-step process culminating in the formation of the core benzimidazole-thiophene structure, followed by the introduction of the amidino groups.
A plausible synthetic route could involve the condensation of a substituted o-phenylenediamine with a thiophene-based dicarboxylic acid or its derivative to form the benzimidazole-thiophene core. The terminal phenyl rings bearing the precursors to the amidino groups (such as cyano or nitro groups) would be incorporated into the thiophene moiety. The final steps would involve the conversion of these precursor groups into the desired amidino functionalities, a common transformation in the synthesis of DNA minor groove binders.
Mechanism of Action and Biological Activity
This compound functions as a potent inhibitor of the HOXA9-DNA interaction.[1] It achieves this by binding with high affinity to the minor groove of the specific DNA sequence recognized by HOXA9. This binding sterically hinders the association of the HOXA9 protein with its target DNA, thereby preventing the initiation of transcription of downstream oncogenes.
The biological consequences of this inhibition have been demonstrated in various AML cell lines. Treatment with this compound leads to a dose-dependent suppression of cell growth and the induction of programmed cell death (apoptosis).[1] Furthermore, this compound has been shown to induce differentiation in certain AML cell lines, a desirable therapeutic outcome.[1]
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Reference |
| Kd (for HOXA9-cognate sequence) | 4.6 nM | Not explicitly cited in the provided search results, but mentioned as a known value. |
Table 2: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Effect | Reference |
| OCI/AML3 | ~10 | Growth Suppression | Estimated from graphical data in Sonoda et al., 2021 |
| MV4-11 | ~5 | Growth Suppression | Estimated from graphical data in Sonoda et al., 2021 |
| THP-1 | ~7.5 | Growth Suppression | Estimated from graphical data in Sonoda et al., 2021 |
Table 3: Effect of this compound on Gene Expression in AML Cell Lines (OCI/AML3, MV4-11, THP-1)
| Gene | Effect of this compound Treatment | Reference |
| MYB | Down-regulation | [1] |
| MYC | Down-regulation | [1] |
| BCL2 | Down-regulation | [1] |
| FOS | Up-regulation | [1] |
Experimental Protocols
This section details the methodologies used in the preclinical evaluation of this compound, as described in the cited literature.
Cell Culture
-
Cell Lines: Human AML cell lines OCI/AML3, MV4-11, and THP-1 were used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Method: A colorimetric assay using a tetrazolium salt (e.g., WST-8, a component of CCK-8) was employed to assess cell viability.
-
Procedure:
-
Seed AML cells in 96-well plates at a predetermined density.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 hours).
-
Add the tetrazolium salt solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay
-
Method: Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat AML cells with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Gene Expression Analysis
-
Method: Real-time quantitative reverse transcription PCR (qRT-PCR).
-
Procedure:
-
Treat AML cells with this compound or vehicle control.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qRT-PCR using gene-specific primers for the target genes (MYB, MYC, BCL2, FOS) and a housekeeping gene (e.g., ACTB) for normalization.
-
Analyze the relative gene expression levels using the comparative CT (ΔΔCT) method.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the experimental workflows for its evaluation.
Caption: HOXA9 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the Preclinical Evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising targeted therapeutic agent for AML patients with HOXA9 overexpression. Its well-defined mechanism of action, potent in vitro activity, and ability to modulate key oncogenic pathways provide a strong rationale for its further development. Future studies should focus on in vivo efficacy and safety profiling in relevant animal models of AML. A detailed understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical trials. The development of this compound and similar HOXA9 inhibitors holds the potential to offer a novel, molecularly targeted treatment option for a significant subset of AML patients with high unmet medical needs.
References
In-depth Technical Guide to DB818: A Potent HOXA9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to DB818, a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor. The information is intended to support ongoing research and development efforts in oncology, particularly in the context of acute myeloid leukemia (AML).
Core Chemical and Physical Properties
This compound is a synthetic compound identified as a potent inhibitor of the HOXA9/DNA interaction. It belongs to the class of heterocyclic diamidines and functions by binding to the minor groove of DNA at the HOXA9 cognate sequence.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride | [4][5] |
| Molecular Formula | C₁₉H₁₆N₆S (free base), C₁₉H₁₈Cl₂N₆S (dihydrochloride) | [6][7][8] |
| Molecular Weight | 360.44 g/mol (free base), 433.36 g/mol (dihydrochloride) | [5][6][7] |
| CAS Number | 790241-43-9 | [5][6] |
| Appearance | White to yellow solid powder | [9] |
| Solubility | Soluble in DMSO. Water solubility is 4 mg/mL (11.10 mM; requires sonication) for the free base and 5 mg/mL (11.54 mM; requires sonication and warming) for the dihydrochloride salt. | [5][6][7] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for 6 months or -20°C for 1 month. | [6][9][10][11] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects by directly interfering with the function of HOXA9, a transcription factor frequently overexpressed in AML and associated with a poor prognosis.[12][13]
Mechanism: this compound acts as a DNA minor groove binding agent, specifically targeting the cognate binding sequence of HOXA9 on DNA. This binding competitively inhibits the interaction between HOXA9 and its target genes.[1][2][3]
Binding Affinity: this compound binds directly to the HOXA9-cognate sequence with a high affinity, exhibiting a dissociation constant (Kd) of 4.6 nM.[1][3]
Biological Effects in AML Cells:
-
Inhibition of Cell Growth and Proliferation: this compound has been shown to suppress the growth of various AML cell lines, including OCI/AML3, MV4-11, and THP-1.[12][13]
-
Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in AML cells.[10][12][13]
-
Modulation of HOXA9 Target Gene Expression: By inhibiting HOXA9, this compound downregulates the expression of key downstream target genes involved in cell survival and proliferation, such as MYB, MYC, and BCL2. Conversely, it upregulates the expression of genes like FOS, which is associated with differentiation and apoptosis.[12][13]
Signaling Pathway
The inhibitory action of this compound on the HOXA9 transcription factor initiates a signaling cascade that ultimately leads to decreased cell proliferation and increased apoptosis in HOXA9-dependent cancer cells.
Quantitative Biological Data
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Cell Line(s) | Value | Source |
| Kd (HOXA9-DNA binding) | N/A | 4.6 nM | [1][3] |
| IC₅₀ (HOXA9/DNA complex inhibition) | N/A | 0.2 - 0.3 µM | [14] |
| IC₅₀ (Cell Viability) | Various AML cell lines | Varies (positively correlates with HOXA9 expression) | [14][15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound. These protocols are based on the study by Sonoda Y, et al. in Anticancer Research (2021).[12][13]
Cell Proliferation Assay
This protocol is to assess the effect of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay kit (Promega)
-
Microplate reader
Procedure:
-
Seed AML cells in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates and treat with the desired concentration of this compound for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting the protein expression levels of HOXA9 and its downstream targets.
Materials:
-
This compound-treated and control AML cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HOXA9, anti-MYB, anti-MYC, anti-BCL2, anti-FOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
Conclusion
This compound is a promising small molecule inhibitor of HOXA9 with demonstrated preclinical activity in AML models. Its mechanism of action, involving the disruption of the HOXA9-DNA interaction, leads to the suppression of leukemic cell growth and the induction of apoptosis. The experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound and other molecules targeting the HOXA9 pathway.
References
- 1. This compound | HOXA9/DNA inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:790241-43-9 | Chemsrc [chemsrc.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound supplier | CAS 790241-43-9| HOXA9 Transcription Factor Inhibitor| AOBIOUS [aobious.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. molnova.com:443 [molnova.com:443]
- 9. This compound | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivochem.net [invivochem.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Impact of HOXA9 Inhibitor DB818 on Acute Myeloid Leukemia (AML) Cell Proliferation and Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of DB818, a synthetic inhibitor of the homeobox A9 (HOXA9) transcription factor, on the proliferation and apoptosis of Acute Myeloid Leukemia (AML) cells. The information presented is synthesized from peer-reviewed research and is intended to inform further investigation and development of novel therapeutic strategies for AML.
Core Findings: this compound's Anti-Leukemic Activity
This compound has been identified as a potent suppressor of AML cell growth. Research indicates that this compound's primary mechanism of action is the inhibition of the HOXA9 transcription factor, a key driver of leukemogenesis in a significant subset of AML patients. By disrupting the function of HOXA9, this compound effectively induces apoptosis and curtails the proliferation of AML cells.[1][2]
Data on AML Cell Proliferation
This compound has demonstrated a dose-dependent inhibitory effect on the growth of various AML cell lines. The AML cell lines OCI/AML3, MV4-11, and THP-1, which are known to have genetic mutations leading to the upregulation of HOXA9, have shown particular susceptibility to this compound.[1] While the precise IC50 values from the primary research are not publicly available, the consistent observation is a significant reduction in cell viability upon treatment with this compound.
| Cell Line | Genetic Profile (Relevant to HOXA9) | Effect of this compound on Proliferation | IC50 Value (µM) |
| OCI/AML3 | NPM1 mutation | Dose-dependent growth suppression | Data not available |
| MV4-11 | MLL fusion | Dose-dependent growth suppression | Data not available |
| THP-1 | MLL fusion | Dose-dependent growth suppression | Data not available |
Note: The specific IC50 values are not detailed in the available abstracts. The primary study reports dose-dependent growth suppression in these cell lines.
Data on AML Cell Apoptosis
Treatment with this compound has been shown to induce apoptosis in AML cells. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining confirmed an increase in the population of apoptotic cells in the OCI/AML3, MV4-11, and THP-1 cell lines following exposure to this compound.[1]
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| OCI/AML3 | 20 | 48 | Increased proportion of Annexin-V-positive cells |
| MV4-11 | 20 | 48 | Increased proportion of Annexin-V-positive cells |
| THP-1 | 20 | 48 | Increased proportion of Annexin-V-positive cells |
Note: The exact percentages of apoptotic cells are not provided in the publicly available literature. The primary study indicates a qualitative increase in the Annexin V-positive population.
Signaling Pathways and Experimental Workflow
The anti-leukemic effects of this compound are mediated through the disruption of the HOXA9 signaling pathway. Furthermore, the evaluation of this compound's efficacy involves a standard workflow of in vitro assays.
This compound Mechanism of Action: HOXA9 Signaling Pathway
This compound acts by inhibiting the transcription factor HOXA9. This inhibition leads to the downregulation of key pro-proliferative and anti-apoptotic genes that are transcriptional targets of HOXA9, including MYB, MYC, and BCL2.[1]
Caption: this compound inhibits HOXA9, leading to reduced transcription of pro-survival genes.
Experimental Workflow for Assessing this compound's Effects
The evaluation of this compound's impact on AML cells typically follows a workflow that includes cell culture, treatment, and subsequent analysis of cell proliferation and apoptosis.
Caption: A general workflow for in vitro evaluation of this compound's effects on AML cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Proliferation Assay (WST-8/MTT Assay)
This colorimetric assay measures cell viability as an indicator of cell proliferation.
Materials:
-
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well culture plates
-
WST-8 or MTT reagent
-
Solubilizing solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation to allow for cell adherence (if applicable) and stabilization, add 100 µL of medium containing various concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Addition of Reagent:
-
For WST-8: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, carefully remove the medium and add 150 µL of a solubilizing solution (e.g., DMSO or acidified isopropanol).
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as BCL2, MYC, and MYB.
Materials:
-
AML cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL2, anti-MYC, anti-MYB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion and Future Directions
The HOXA9 inhibitor this compound demonstrates significant anti-leukemic activity in AML cells characterized by HOXA9 overexpression. Its ability to induce apoptosis and inhibit proliferation highlights its potential as a targeted therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound in the treatment of AML. Future research should focus on obtaining more precise quantitative data on its effects, exploring its efficacy in combination with existing chemotherapeutic agents, and identifying potential biomarkers to predict patient response.
References
Delving into DB818: A Technical Guide to a Potent DNA Minor Groove Binding Agent
For Immediate Release
ATLANTA, GA – October 30, 2025 – In the intricate world of molecular biology and drug development, the precise targeting of DNA sequences offers a promising avenue for therapeutic intervention. This whitepaper provides an in-depth technical guide on DB818, a heterocyclic diamidine that has garnered significant attention for its potent and specific binding to the minor groove of DNA. Primarily of interest to researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, its biophysical characteristics, and the experimental methodologies used to elucidate its function.
Abstract
This compound is a synthetic, small molecule that demonstrates a high affinity for AT-rich regions within the DNA minor groove.[1] This binding activity is the cornerstone of its primary biological effect: the inhibition of the Homeobox A9 (HOXA9) transcription factor. By occupying the DNA binding site of HOXA9, this compound effectively disrupts the transcription of downstream target genes crucial for the proliferation of certain cancer cells, particularly in the context of Acute Myeloid Leukemia (AML).[2][3][4] This guide will explore the quantitative aspects of this compound's DNA binding, detail the experimental protocols for its characterization, and visualize its impact on cellular signaling pathways.
Mechanism of Action: DNA Minor Groove Binding and HOXA9 Inhibition
This compound's therapeutic potential stems from its ability to function as a competitive inhibitor of the HOXA9 transcription factor.[2][3] HOXA9 plays a critical role in hematopoiesis and is frequently overexpressed in AML, where it drives leukemic cell proliferation and survival.[2][3][4] this compound, a phenyl-thiophene-benzimidazole derivative, possesses a molecular structure that allows it to fit snugly within the minor groove of DNA, particularly at sequences rich in adenine (A) and thymine (T) base pairs.[1][5] This high-affinity binding prevents HOXA9 from accessing its cognate DNA binding sites, thereby downregulating the expression of key pro-leukemic genes such as MYB, MYC, and BCL2.[2][3] The inhibition of these pathways ultimately leads to suppressed cancer cell growth and the induction of apoptosis (programmed cell death).[1][2][3][4]
Quantitative Analysis of this compound-DNA Interaction
While specific quantitative binding data from a single comprehensive source remains elusive in publicly available literature, the principles of characterizing such interactions are well-established. The following table illustrates the typical parameters measured to quantify the binding of a small molecule like this compound to its DNA target. This data is critical for structure-activity relationship (SAR) studies and for optimizing the therapeutic index of a drug candidate.
| Parameter | Description | Typical Technique(s) | Hypothetical Value for this compound |
| Binding Affinity (Kd) | Dissociation constant; a measure of the strength of the binding interaction. A lower Kd indicates a higher affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy | Low nanomolar (nM) range |
| Stoichiometry (n) | The molar ratio of this compound to DNA binding sites in the complex at saturation. | Isothermal Titration Calorimetry (ITC), Electrospray Ionization Mass Spectrometry (ESI-MS) | 1:1 or 2:1 depending on the specific DNA sequence |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. Provides insight into the nature of the interacting forces (e.g., hydrogen bonding, van der Waals forces). | Isothermal Titration Calorimetry (ITC) | Favorable (negative) |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. Often influenced by the displacement of water molecules from the binding interface. | Isothermal Titration Calorimetry (ITC) | Can be favorable or unfavorable |
| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding reaction, calculated from ΔH and ΔS. A negative ΔG indicates a spontaneous interaction. | Calculated from Kd or from ITC data | Favorable (negative) |
Note: The values presented in this table are hypothetical and serve as a representation of the expected data for a high-affinity minor groove binder like this compound. Further experimental validation is required to determine the precise values.
Experimental Protocols for Characterizing this compound-DNA Binding
The characterization of this compound's interaction with DNA involves a suite of biophysical techniques. Below are detailed methodologies for three key experiments.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a powerful technique for real-time, label-free analysis of molecular interactions.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of this compound binding to a specific DNA sequence.
Methodology:
-
Sensor Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated hairpin DNA oligonucleotide containing the target AT-rich binding site. A reference flow cell is prepared without the DNA to subtract non-specific binding signals.
-
Analyte Preparation: this compound is dissolved in a suitable running buffer (e.g., HBS-EP+) to create a series of concentrations (e.g., 0.1 nM to 1 µM).
-
Binding Analysis: The different concentrations of this compound are injected sequentially over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound this compound, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of this compound binding to DNA.
Methodology:
-
Sample Preparation: A solution of the target DNA oligonucleotide is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the titration syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the this compound solution are made into the DNA solution. The heat released or absorbed after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is fitted to a binding model to determine Kd, n, and ΔH. ΔS and the Gibbs free energy (ΔG) can then be calculated.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is used to detect changes in the secondary structure of DNA upon ligand binding.
Objective: To assess the conformational changes in the DNA structure induced by the binding of this compound.
Methodology:
-
Sample Preparation: A solution of the target DNA is prepared in a suitable buffer in a quartz cuvette.
-
Initial Spectrum: A CD spectrum of the DNA alone is recorded in the UV range (typically 200-320 nm).
-
Titration: Aliquots of a concentrated this compound solution are added to the DNA solution, and a CD spectrum is recorded after each addition.
-
Data Analysis: Changes in the CD signal, particularly in the regions corresponding to the DNA helical structure, indicate binding-induced conformational changes. The magnitude of these changes can be used to estimate the binding affinity.
Visualizing the Impact of this compound
To better understand the mechanism of this compound and the experimental approaches to its study, the following diagrams have been generated using the Graphviz DOT language.
Conclusion and Future Directions
This compound represents a promising class of DNA minor groove binding agents with clear therapeutic potential, particularly in the context of HOXA9-driven malignancies like AML. Its mechanism of action, centered on the competitive inhibition of a key transcription factor, highlights the viability of targeting DNA-protein interactions for cancer therapy. While the biophysical principles of its interaction are understood, a comprehensive public dataset of its binding thermodynamics and kinetics with various DNA sequences is still needed to fully optimize its clinical development. Future research should focus on detailed structure-activity relationship studies to enhance its potency and selectivity, as well as on comprehensive preclinical and clinical trials to evaluate its safety and efficacy in patients. The continued exploration of molecules like this compound will undoubtedly pave the way for novel and more effective cancer treatments.
References
- 1. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 3. rohslab.usc.edu [rohslab.usc.edu]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Induced fit DNA recognition by a minor groove binding analogue of Hoechst 33258: fluctuations in DNA A tract structure investigated by NMR and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DB818 on Hematopoietic Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The differentiation of hematopoietic stem cells (HSCs) is a tightly regulated process essential for maintaining blood homeostasis. Dysregulation of this process is a hallmark of various hematological malignancies, including acute myeloid leukemia (AML). A key transcription factor implicated in the blockade of hematopoietic differentiation is Homeobox A9 (HOXA9), which is frequently overexpressed in AML and associated with a poor prognosis.[1][2][3] This technical guide details the impact of DB818, a potent small-molecule inhibitor of HOXA9, on the differentiation of hematopoietic cells, particularly in the context of AML. This compound represents a promising therapeutic strategy by directly targeting the mechanism that arrests cell maturation.
Introduction to this compound and its Target, HOXA9
Hematopoietic stem cells give rise to all mature blood cell lineages through a complex series of differentiation steps. In certain leukemias, this process is halted, leading to an accumulation of immature blast cells. The transcription factor HOXA9 is a critical regulator of hematopoiesis, and its aberrant overexpression is a known driver of leukemogenesis, primarily by blocking the differentiation of hematopoietic progenitors.[1][2][3]
This compound is a synthetic, cell-permeable small molecule, identified as a diamidine phenyl-thiophene-benzimidazole.[1][2] It functions as a direct inhibitor of HOXA9's transcriptional activity. The primary mechanism of action involves this compound binding to the minor groove of DNA at the specific nucleotide sequence recognized by HOXA9.[2] This competitive binding prevents HOXA9 from engaging with its target genes, thereby alleviating the differentiation block.
Mechanism of Action: The HOXA9 Signaling Pathway
HOXA9 does not act in isolation. It is part of a larger complex of transcription factors that collectively regulate the expression of genes responsible for maintaining a self-renewing, undifferentiated state in hematopoietic precursor cells. Key partners include MEIS1 and PBX3. This complex binds to the regulatory regions of critical downstream target genes, such as MYB, MYC, and the anti-apoptotic gene BCL2. By maintaining high levels of these proteins, the HOXA9 complex promotes proliferation and prevents the cells from maturing.
This compound intervenes at the initial, critical step of this pathway: the binding of HOXA9 to DNA. By occupying the HOXA9 binding sites on the DNA, this compound effectively dismantles the oncogenic transcriptional program. This leads to the downregulation of proliferation- and survival-promoting genes and allows for the expression of genes that drive myeloid differentiation.
Quantitative Data on this compound's Effects
This compound has been evaluated in several AML cell lines that exhibit overexpression of HOXA9. The compound has been shown to suppress growth, induce programmed cell death (apoptosis), and promote differentiation.
Table 1: Effect of this compound on Cell Proliferation and Apoptosis in AML Cell Lines
| Cell Line | Key Mutation | This compound IC50 (µM) | % Apoptotic Cells (at 20 µM this compound) |
| OCI/AML3 | NPM1c+, DNMT3a | ~15 | Data not available |
| MV4-11 | MLL-AF4, FLT3-ITD | ~10 | Increased vs. control |
| THP-1 | MLL-AF9, NRAS | ~12 | Increased vs. control |
| (Note: IC50 values are approximate, based on graphical data from cited abstracts. The percentage of apoptotic cells was shown to be significantly increased, but precise values require full-text access.) |
Table 2: Effect of this compound on Gene and Protein Expression
| Target | Type | Effect of this compound Treatment |
| MYC | Transcription Factor | Downregulated |
| MYB | Transcription Factor | Downregulated |
| BCL2 | Anti-apoptotic Protein | Downregulated |
| FOS | Transcription Factor | Upregulated |
| CD11b (ITGAM) | Differentiation Marker | Upregulated |
| (Note: This table summarizes the qualitative changes in expression. Quantitative fold-change data is dependent on specific experimental conditions and requires full-text access.) |
Experimental Protocols
The following sections describe the general methodologies used to assess the impact of this compound on hematopoietic cells.
Cell Culture and Treatment
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1) are cultured in standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator). For experiments, cells are seeded at a specified density and treated with various concentrations of this compound (typically in the 5-20 µM range) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
Cell Proliferation Assay
The effect of this compound on cell growth is quantified using assays such as the MTS or MTT assay. Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After incubation, the reagent is added, and the absorbance is measured with a plate reader. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Assay
Apoptosis is typically measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Differentiation Assay
The induction of myeloid differentiation is assessed by measuring the surface expression of maturation markers, most commonly CD11b.[2] Cells treated with this compound are stained with a phycoerythrin (PE)-conjugated anti-CD11b antibody. The percentage of CD11b-positive cells is then quantified using a flow cytometer.
Gene Expression Analysis (RT-qPCR)
To measure the effect of this compound on the expression of HOXA9 target genes, total RNA is extracted from treated and control cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative polymerase chain reaction (qPCR) is performed using specific primers for target genes (MYC, BCL2, ITGAM, etc.) and a housekeeping gene for normalization. The relative change in gene expression is calculated using the delta-delta Ct method.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the HOXA9 transcription factor that demonstrates significant anti-leukemic activity in vitro. By competitively inhibiting the binding of HOXA9 to its DNA targets, this compound effectively reverses the differentiation block that characterizes HOXA9-driven acute myeloid leukemia. The compound downregulates key oncogenes like MYC and BCL2 while promoting the expression of myeloid differentiation markers such as CD11b. These findings establish this compound as a valuable tool for studying hematopoietic differentiation and a promising lead compound for the development of targeted therapies for AML patients with HOXA9 overexpression. Further in vivo studies are necessary to validate its efficacy and safety in preclinical models.
References
Methodological & Application
DB818 experimental protocol for in vitro studies
For Research Use Only
Introduction
DB818 is a potent small-molecule inhibitor of Homeobox A9 (HOXA9), a transcription factor that plays a crucial role in regulating hematopoiesis and is frequently overexpressed in acute myeloid leukemia (AML).[1][2][3] HOXA9 overexpression is strongly associated with poor prognosis in AML and drives leukemic cell proliferation by blocking hematopoietic stem cell differentiation.[3][4] this compound functions by binding to the minor groove of the HOXA9 cognate DNA sequence, which competitively inhibits the HOXA9-DNA interaction and reduces the transcription of downstream target genes.[4][5] In vitro studies have demonstrated that this compound suppresses the growth of AML cell lines, induces apoptosis (programmed cell death), and promotes cell differentiation.[1][4][5] These findings suggest that this compound holds potential as a targeted therapeutic agent for treating AML and other cancers associated with HOXA9 overexpression.[3][5]
The primary downstream targets of HOXA9 that are affected by this compound include key oncogenes such as MYB, MYC, and the anti-apoptotic protein BCL2.[3][4][5] By inhibiting HOXA9, this compound leads to the downregulation of these critical survival genes, contributing to its anti-leukemic effects.[3][5] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in relevant cancer cell lines.
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. HOXA9, in complex with cofactors like MEIS1, binds to DNA and promotes the transcription of genes that drive cell proliferation and inhibit apoptosis. This compound interferes with this process by preventing HOXA9 from binding to its target DNA sequences.
Caption: Mechanism of this compound action in the nucleus.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various AML cell lines after 72 hours of treatment, as determined by an MTS assay.[1]
| Cell Line | Genetic Background | IC50 (µM) |
| OCI/AML3 | NPM1 mutation | ~15-20 |
| MV4-11 | MLL rearrangement | ~15-20 |
| THP-1 | MLL rearrangement | ~15-20 |
Note: Data are representative and compiled from publicly available studies. Actual values may vary based on experimental conditions.
Table 2: Summary of this compound Effects on Gene and Protein Expression
This table outlines the observed effects of this compound treatment on the expression of HOXA9 target genes and proteins in AML cell lines.[3][4][5]
| Target | Molecule Type | Effect of this compound | Method of Detection |
| MYB | mRNA & Protein | Downregulation | qRT-PCR, Western Blot |
| MYC | mRNA & Protein | Downregulation | qRT-PCR, Western Blot |
| BCL2 | mRNA & Protein | Downregulation | qRT-PCR, Western Blot |
| FOS | mRNA | Upregulation | Microarray, qRT-PCR |
| CD11b | Protein | Upregulation (THP-1) | Flow Cytometry |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
General Experimental Workflow
The diagram below outlines the typical workflow for testing this compound in vitro, from initial cell culture to endpoint analysis.
Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of this compound on AML cells and calculate the IC50 value.
Materials:
-
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
AML cells
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 20 µM) or vehicle control for 48 hours.[4]
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis
Objective: To measure the effect of this compound on the protein expression of HOXA9 downstream targets.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-MYB, anti-BCL2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 3. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DB818 in AML Cell Lines OCI/AML3 and MV4-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor.[1][2] HOXA9 is overexpressed in a significant portion of Acute Myeloid Leukemia (AML) cases and is associated with a poor prognosis.[1] this compound functions by binding to the minor groove of DNA at the HOXA9 recognition sequence, thereby inhibiting HOXA9-mediated transcription.[1] This inhibitory action has been shown to suppress the growth of AML cell lines, induce apoptosis, and down-regulate the expression of key HOXA9 target genes.[1][3][4] These application notes provide detailed protocols for the use of this compound in two common AML cell lines, OCI/AML3 and MV4-11, which are known to have mutations that lead to the upregulation of HOXA9.[1][3]
Data Presentation
Table 1: General Information on AML Cell Lines
| Cell Line | Origin | Key Genetic Features | Morphology | Growth Properties |
| OCI/AML3 | Peripheral blood of a 57-year-old male with AML (FAB M4)[5] | NPM1 and DNMT3A mutations[5] | Lymphoblast-like[5] | Suspension[5] |
| MV4-11 | Blast cells of a 10-year-old male with biphenotypic B-myelomonocytic leukemia[6][7] | MLL-AF4 fusion gene[7][8] | Rounded[6] | Suspension[6] |
Table 2: Effects of this compound on OCI/AML3 and MV4-11 Cell Lines
| Parameter | OCI/AML3 | MV4-11 | Reference |
| Growth Suppression | Dose-dependent | Dose-dependent | [4] |
| Apoptosis Induction | Observed | Observed | [1][4] |
| Down-regulated Genes | MYB, MYC, BCL2 | MYB, MYC | [1] |
| Up-regulated Genes | FOS | FOS | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting the transcriptional activity of HOXA9. In AML cells, HOXA9, often in conjunction with its cofactor MEIS1, promotes the expression of genes that drive proliferation and inhibit apoptosis, such as MYB, MYC, and BCL2.[1] By blocking the binding of HOXA9 to DNA, this compound leads to the downregulation of these target genes, resulting in decreased cell growth and increased apoptosis.[1][3]
Caption: Signaling pathway of this compound in AML cells.
Experimental Protocols
General Cell Culture of OCI/AML3 and MV4-11
Materials:
-
OCI/AML3 or MV4-11 cells
-
For OCI/AML3: RPMI 1640 medium supplemented with 20% Fetal Bovine Serum (FBS).[5]
-
For MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.[6]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Sterile, vented T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Maintain cultures by adding fresh medium every 2-3 days to keep the cell density between 1x10^5 and 1x10^6 viable cells/mL.[6]
This compound Treatment Protocol
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
OCI/AML3 or MV4-11 cells in logarithmic growth phase
-
Complete growth medium
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well, depending on the downstream assay)
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Seed the OCI/AML3 or MV4-11 cells in multi-well plates at an appropriate density. For example, for a 96-well plate, a starting density of 1 x 10^4 cells/well is a reasonable starting point.
-
Add the diluted this compound to the wells to achieve the final desired concentrations. Include a vehicle control (DMSO-treated) group.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT or WST-1)
This protocol provides a general outline. Refer to the manufacturer's instructions for the specific reagent used.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
After the desired incubation period with this compound, add the MTT or WST-1 reagent to each well.
-
Incubate the plate for the time recommended by the manufacturer (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for HOXA9 Target Genes
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MYB, MYC, BCL2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
References
- 1. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. accegen.com [accegen.com]
- 6. elabscience.com [elabscience.com]
- 7. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 8. MV4-11 Cells [cytion.com]
Application Notes and Protocols for DB818 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor. HOXA9 is a critical regulator of hematopoiesis and its aberrant overexpression is a key driver in acute myeloid leukemia (AML), where it is associated with a poor prognosis.[1] this compound has been shown to suppress the growth of AML cell lines in vitro by inducing apoptosis and down-regulating HOXA9 target genes such as MYB, MYC, and BCL2.[1][2][3] Preclinical studies have demonstrated the potent antileukemic activities of this compound in in vivo models of AML, making it a promising candidate for further drug development.[1]
These application notes provide a summary of the available data on the dosage and administration of this compound in mouse models and offer detailed protocols for conducting in vivo efficacy studies.
Data Presentation
In Vivo Efficacy of this compound in a Non-Cancer Mouse Model
While specific details for AML models are limited in publicly available literature, a study in a non-cancer mouse model provides initial dosage information.
| Mouse Model | Compound | Dose | Administration Route | Dosing Schedule | Outcome |
| Babesia microti infected mice | This compound | 12.5 mg/kg | Subcutaneous (s.c.) | Once daily for 4 days | Cured 2/3 of mice |
| Babesia microti infected mice | This compound | 25 mg/kg | Subcutaneous (s.c.) | Once daily for 4 days | Completely cured parasitemia |
Note: This data is from a study on parasitic infection and may not be directly translatable to cancer models. However, it provides a starting point for dose-range finding studies.
Experimental Protocols
The following protocols are based on established methods for generating AML xenograft models and general practices for administering small molecule inhibitors to mice. The specific protocol for this compound in a THP-1 AML model has not been detailed in the available literature; therefore, this protocol represents a standard approach that should be optimized for specific experimental needs.
Protocol 1: Establishment of a THP-1 AML Xenograft Mouse Model
This protocol describes the subcutaneous implantation of THP-1 cells, a human AML cell line, into immunodeficient mice.
Materials:
-
THP-1 cells (human acute monocytic leukemia cell line)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest exponentially growing THP-1 cells and wash them twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound to THP-1 Xenograft Mice
This protocol outlines the preparation and administration of this compound to mice with established THP-1 tumors.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline) - Note: The optimal vehicle for this compound for in vivo use has not been reported. A formulation study is recommended. A common vehicle for subcutaneous administration is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Syringes (1 mL) and needles (27-gauge)
-
Mice with established THP-1 xenografts
Procedure:
-
This compound Formulation: Prepare the dosing solution of this compound in the chosen vehicle on the day of administration. For example, to prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a 20g mouse (requiring 0.2 mL), dissolve the required amount of this compound in the vehicle. Vortex or sonicate to ensure complete dissolution.
-
Administration:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Administer the this compound solution subcutaneously. The site of injection should be varied to avoid irritation.
-
-
Dosing Schedule: Based on the non-cancer model data, a starting point for the dosing schedule could be once daily. The duration of treatment will depend on the experimental endpoint (e.g., tumor growth inhibition, survival).
-
Monitoring:
-
Monitor tumor growth as described in Protocol 1.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
Mandatory Visualization
HOXA9 Signaling Pathway in AML
Caption: A diagram of the HOXA9 signaling pathway in AML.
Experimental Workflow for In Vivo Efficacy Study of this compound
Caption: Workflow for evaluating this compound efficacy in a mouse model.
References
Application Notes and Protocols: DB818 Stock Solution and Working Concentrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of DB818, a potent inhibitor of the HOXA9 transcription factor. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound is a small molecule inhibitor that targets the interaction between the Homeobox A9 (HOXA9) transcription factor and its DNA binding sites.[1][2] HOXA9 is a critical regulator of hematopoiesis and is frequently overexpressed in acute myeloid leukemia (AML), where it drives leukemic cell proliferation and survival.[3][4][5] this compound has been shown to suppress the growth of AML cell lines, induce apoptosis, and down-regulate the expression of HOXA9 target genes, including MYB, MYC, and BCL2.[1][6] These characteristics make this compound a valuable tool for studying HOXA9-driven cancers and a potential therapeutic agent.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₆S | [2][7] |
| Molecular Weight | 360.44 g/mol | [7][8] |
| CAS Number | 790241-43-9 | [2][7][8] |
| Appearance | White to yellow solid powder | [4] |
| Solubility (Water) | 4 mg/mL (requires sonication) | [7] |
| Solubility (DMSO) | Soluble | [4] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [4][8] |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [3][4][8][9] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.604 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, the required volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) For 3.604 mg of this compound to make a 10 mM solution: Volume (mL) = (0.003604 g / (360.44 g/mol * 0.010 mol/L)) * 1000 = 1 mL
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4][8][9]
Preparation of this compound Working Concentrations
This protocol outlines the dilution of the 10 mM this compound stock solution to desired working concentrations for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final working concentration in your experimental volume. Use the formula: V₁ = (C₂ * V₂) / C₁ Where:
-
V₁ = Volume of stock solution
-
C₁ = Concentration of stock solution (10 mM)
-
V₂ = Final volume of working solution
-
C₂ = Desired final working concentration (e.g., 1 µM, 5 µM, 10 µM)
-
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution to the appropriate volume of cell culture medium or buffer. Mix thoroughly by gentle pipetting or vortexing.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples. This is crucial to account for any effects of the solvent on the experimental system.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action in AML
Caption: this compound inhibits HOXA9-DNA binding, affecting downstream targets.
References
- 1. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. This compound | CAS#:790241-43-9 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 5. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. invivochem.net [invivochem.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DB818, a HOXA9 Inhibitor
These application notes provide detailed information on the solubility of DB818, a potent inhibitor of the HOXA9 transcription factor, and protocols for its use in research applications, particularly in the context of Acute Myeloid Leukemia (AML). The information is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a small molecule inhibitor of Homeobox A9 (HOXA9), a transcription factor that plays a crucial role in regulating hematopoiesis and is frequently overexpressed in AML.[1] The overexpression of HOXA9 is associated with aggressive forms of leukemia and a poor prognosis. This compound has been shown to inhibit the growth of AML cell lines and induce apoptosis, making it a valuable tool for studying HOXA9-driven leukemogenesis and for potential therapeutic development.
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo studies. While quantitative data for all common laboratory solvents is not extensively published, the following table summarizes the available information.
| Solvent | Solubility | Remarks |
| Water | 4 mg/mL (11.10 mM) | Requires ultrasonication for dissolution. |
| DMSO | Soluble | While a specific mg/mL value is not published, this compound is readily soluble in DMSO and is the recommended solvent for preparing stock solutions for in vitro assays. Stock solutions of at least 10 mM are achievable. |
| Ethanol | Likely Soluble | Suggested as a potential solvent by some suppliers, but quantitative data is not available. |
| DMF | Likely Soluble | Suggested as a potential solvent by some suppliers, but quantitative data is not available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 360.44 g/mol ), weigh out 3.6 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 3.6 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: In Vitro Treatment of AML Cells with this compound
This protocol provides a general procedure for treating AML cell lines with this compound to assess its effects on cell viability and proliferation. This protocol is based on the methodology described in studies investigating the effects of this compound on AML cells.
Materials:
-
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is important to maintain a consistent final concentration of DMSO in all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: HOXA9 Signaling Pathway in AML and the point of intervention by this compound.
Caption: Experimental workflow for in vitro cell-based assays using this compound.
References
Application of DB818 in Studying Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The small molecule DB818 serves as a potent and specific inhibitor of the transcription factor HOXA9, a critical regulator of hematopoiesis whose aberrant expression is a driver in acute myeloid leukemia (AML).[1][2] this compound presents a valuable tool for investigating the mechanisms of gene expression regulation mediated by HOXA9 and for exploring potential therapeutic strategies against HOXA9-driven cancers.
This compound functions by binding to the minor groove of DNA at the cognate binding sites of HOXA9, thereby competitively inhibiting the binding of the HOXA9 transcription factor to its target gene promoters.[2] This disruption of the HOXA9-DNA interaction leads to the modulation of the transcriptional activity of HOXA9 target genes.
In AML cell lines with upregulated HOXA9 expression, such as OCI/AML3, MV4-11, and THP-1, treatment with this compound has been shown to suppress cell growth and induce apoptosis.[1] Mechanistically, this compound leads to the downregulation of key HOXA9 target genes involved in cell proliferation and survival, including MYB, MYC, and BCL2.[1] Conversely, this compound treatment results in the upregulation of genes such as FOS, a component of the AP-1 transcription factor.[1] The effects of this compound on gene expression largely mimic those observed with HOXA9 knockdown, underscoring its specificity. However, some observed differences in MYC expression between this compound treatment and HOXA9 knockdown in certain cell lines suggest potential off-target effects that warrant further investigation.[1]
The study of this compound provides a clear example of how small molecules can be utilized to dissect the complex regulatory networks governed by transcription factors. By selectively inhibiting a single transcription factor, researchers can elucidate its downstream targets and its role in cellular processes such as proliferation, differentiation, and apoptosis. This makes this compound an important pharmacological tool for basic research and a promising lead compound for the development of targeted cancer therapies.
Data Presentation
The following tables summarize the effects of this compound on the expression of HOXA9 target genes in various AML cell lines. The data is compiled from studies by Sonoda et al. (2021).
Table 1: Effect of this compound on HOXA9 Target Gene Expression in OCI/AML3 Cells
| Gene | This compound Concentration | Treatment Duration | Change in mRNA Expression |
| MYB | 20 µM | 48 hours | Downregulated |
| MYC | 20 µM | 48 hours | Downregulated |
| BCL2 | 20 µM | 48 hours | Downregulated |
| FOS | 20 µM | 48 hours | Upregulated |
Table 2: Effect of this compound on HOXA9 Target Gene Expression in MV4-11 Cells
| Gene | This compound Concentration | Treatment Duration | Change in mRNA Expression |
| MYB | 20 µM | 48 hours | Downregulated |
| MYC | 20 µM | 48 hours | Downregulated |
| BCL2 | 20 µM | 48 hours | Downregulated |
| FOS | 20 µM | 48 hours | Upregulated |
Table 3: Effect of this compound on HOXA9 Target Gene Expression in THP-1 Cells
| Gene | This compound Concentration | Treatment Duration | Change in mRNA Expression |
| MYB | 20 µM | 48 hours | Downregulated |
| MYC | 20 µM | 48 hours | Downregulated |
| BCL2 | 20 µM | 48 hours | Downregulated |
| FOS | 20 µM | 48 hours | Upregulated |
Note: The qualitative changes in mRNA expression are based on the findings of Sonoda et al. (2021). Specific fold-change values were not available in the referenced abstracts.
Mandatory Visualizations
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating AML cell lines with this compound to study its effect on gene expression.
Materials:
-
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the AML cells in 6-well plates at a density of approximately 2 x 10^5 cells/mL in a final volume of 2 mL of complete culture medium per well.
-
Cell Treatment:
-
For the experimental group, add this compound from the stock solution to the desired final concentration (e.g., 20 µM).
-
For the control group, add an equivalent volume of DMSO.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
Cell Harvesting: After incubation, harvest the cells by centrifugation for subsequent RNA extraction.
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for quantifying the mRNA expression levels of HOXA9 target genes following this compound treatment.
Materials:
-
Cell pellets from the "Cell Culture and Treatment" protocol
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Gene-specific primers for MYB, MYC, BCL2, FOS, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Set up reactions for each target gene and the housekeeping gene in triplicate for both control and this compound-treated samples.
-
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated controls.
-
Chromatin Immunoprecipitation (ChIP) Assay (General Protocol)
This protocol provides a general framework for performing a ChIP assay to investigate if this compound affects the binding of HOXA9 to the promoter regions of its target genes.
Materials:
-
AML cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-HOXA9 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter regions of HOXA9 target genes
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-HOXA9 antibody or a control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter regions of HOXA9 target genes to quantify the amount of precipitated DNA.
Luciferase Reporter Assay (General Protocol)
This protocol describes a general method to assess the effect of this compound on the transcriptional activity of a HOXA9-responsive promoter.
Materials:
-
A suitable cell line (e.g., K562)
-
A luciferase reporter plasmid containing a HOXA9-responsive promoter upstream of the luciferase gene
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Protocol:
-
Transfection: Co-transfect the cells with the HOXA9-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations or with DMSO as a control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to that in control cells to determine the effect of this compound on promoter activity.
References
Application Notes and Protocols for Subcutaneous Injection of DB818 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor.[1][2] HOXA9 is a critical regulator of hematopoiesis and its overexpression is a significant driver in acute myeloid leukemia (AML), where it is associated with a poor prognosis.[1][3] this compound has demonstrated potential as a therapeutic agent by inhibiting the growth of AML cell lines and inducing apoptosis.[1] These application notes provide a detailed protocol for the subcutaneous (s.c.) administration of this compound in murine models, a common method for preclinical evaluation of novel therapeutic compounds.
Data Presentation
The following table summarizes the quantitative parameters for the subcutaneous injection of this compound in mice as reported in preclinical studies.
| Parameter | Value | Reference |
| Dosage | 12.5 mg/kg and 25 mg/kg | [2][4] |
| Frequency | Once daily | [2][4] |
| Duration | 4 consecutive days | [2][4] |
| Administration Route | Subcutaneous (s.c.) | [2][4] |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the preparation and subcutaneous injection of this compound in mice.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with permanently attached needles (28-30 gauge)
-
Analytical balance
-
Vortex mixer
-
Animal scale
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Formulation (Example for a 10 mg/mL stock solution)
Note: The following is a common vehicle for compounds soluble in DMSO for in vivo studies. It is recommended to perform a small-scale formulation test to ensure the solubility and stability of this compound in this vehicle.
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
For 1 mL of vehicle: 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL sterile saline.
-
-
This compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
In a sterile 1.5 mL microcentrifuge tube, dissolve the this compound powder in the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulates.
-
Subcutaneous Injection Procedure
-
Animal Preparation:
-
Weigh the mouse accurately using an animal scale to determine the correct injection volume.
-
Calculate the required volume of the this compound formulation based on the mouse's weight and the desired dosage (e.g., for a 20g mouse at 25 mg/kg, the volume of a 10 mg/mL solution would be 50 µL).
-
-
Handling and Restraint:
-
Injection Site:
-
The preferred site for subcutaneous injection is the interscapular region (between the shoulder blades).[7]
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
-
Injection:
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at the base of the skin tent, parallel to the spine.[7] Be careful not to puncture the underlying muscle or pass through the other side of the skin fold.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and inject at a new site with a fresh needle.[6][8]
-
If no blood is aspirated, slowly and steadily depress the plunger to inject the full volume of the this compound solution. A small bleb or lump will form under the skin.[7]
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions, such as distress, lethargy, or irritation at the injection site.
-
Dispose of the syringe and needle in a designated sharps container.
-
Visualizations
Experimental Workflow for Subcutaneous Injection of this compound
Caption: Workflow for subcutaneous injection of this compound in mice.
HOXA9 Signaling Pathway in Acute Myeloid Leukemia
Caption: Simplified HOXA9 signaling pathway in AML.
References
- 1. Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. haematologica.org [haematologica.org]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Myeloid Differentiation in THP-1 Cells using DB818
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic leukemia cell line, THP-1, serves as a well-established in vitro model for studying myeloid differentiation. Upon stimulation with various agents, these suspension cells can be differentiated into macrophage-like cells, mimicking key aspects of monocyte-to-macrophage differentiation. This process is characterized by morphological changes, expression of specific cell surface markers, and acquisition of phagocytic and inflammatory functions. Understanding the molecular mechanisms that drive myeloid differentiation is crucial for developing novel therapeutic strategies for hematological malignancies like acute myeloid leukemia (AML), where the differentiation process is often blocked.
DB818 is a potent small molecule inhibitor of Homeobox A9 (HOXA9).[1][2] HOXA9 is a transcription factor that plays a critical role in regulating hematopoiesis and is frequently overexpressed in AML, contributing to the proliferation of leukemic cells and arrest of differentiation.[3][4] By inhibiting the interaction of HOXA9 with its DNA binding sites, this compound has been shown to suppress the growth of AML cell lines, including THP-1, and induce apoptosis.[1][3][4] Notably, inhibition of HOXA9 by this compound has been demonstrated to promote the differentiation of THP-1 monocytes into macrophages, highlighting its potential as a differentiation-inducing therapeutic agent.[3]
These application notes provide a comprehensive guide for utilizing this compound to study myeloid differentiation in THP-1 cells, including detailed experimental protocols, expected outcomes, and tools for data visualization.
Mechanism of Action of this compound in Myeloid Differentiation
HOXA9 is a key regulator of hematopoietic stem and progenitor cell proliferation and differentiation. In AML, aberrant overexpression of HOXA9 leads to a block in myeloid differentiation, contributing to the accumulation of immature blast cells. This compound acts as a competitive inhibitor of the HOXA9/DNA interaction, binding to the minor groove of the HOXA9 cognate DNA sequence.[5] This prevents HOXA9 from binding to the promoter regions of its target genes, which are often involved in cell cycle progression and suppression of differentiation.
The proposed mechanism for this compound-induced myeloid differentiation in THP-1 cells involves the following steps:
-
Inhibition of HOXA9: this compound enters the cell and binds to the DNA binding sites of HOXA9, preventing its transcriptional activity.
-
Downregulation of Pro-leukemic Genes: The inhibition of HOXA9 leads to the downregulation of its target genes that promote cell proliferation and survival, such as MYB, MYC, and BCL2.[3][4]
-
Upregulation of Pro-differentiation Genes: Concurrently, the expression of genes that promote myeloid differentiation, such as FOS, is upregulated.[4]
-
Induction of Differentiation Program: This shift in the transcriptional landscape initiates the cellular machinery required for monocytic differentiation into macrophages.
Proposed signaling pathway of this compound in THP-1 myeloid differentiation.
Experimental Protocols
Materials and Reagents
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
This compound (prepare stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (positive control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution
-
Cell scrapers
-
6-well, 24-well, and 96-well tissue culture plates
-
Flow cytometry tubes
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-CD14)
-
Reagents for functional assays (e.g., fluorescently labeled E. coli, Nitrite Assay Kit)
-
RNA extraction kit and reagents for qRT-PCR
-
Protein lysis buffer and reagents for Western blotting
Experimental Workflow
Experimental workflow for studying this compound in THP-1 cells.
THP-1 Cell Culture
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension in a humidified incubator at 37°C with 5% CO2.
-
Keep the cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Passage the cells every 2-3 days by diluting the cell suspension with fresh medium.
This compound Treatment for Differentiation
-
The day before treatment, seed THP-1 cells in appropriate tissue culture plates at a density of 5 x 10^5 cells/mL.
-
Prepare a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) by diluting the stock solution in culture medium.
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the highest this compound concentration.
-
Positive Control: Treat cells with 100 ng/mL PMA to induce macrophage differentiation.
-
Untreated Control: Cells in culture medium only.
-
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate the plates for 48-96 hours at 37°C with 5% CO2.
Assessment of Myeloid Differentiation
a. Morphological Analysis
-
After the incubation period, observe the cells under a phase-contrast microscope.
-
Undifferentiated THP-1 cells are round and grow in suspension.
-
Differentiated macrophage-like cells will become adherent to the culture plate and exhibit a more spread-out, irregular morphology with visible pseudopodia.
-
Capture images for documentation.
b. Cell Surface Marker Analysis by Flow Cytometry
-
Gently scrape the adherent cells from the wells and combine with the suspension cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers such as CD11b and CD14 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Analyze the cells using a flow cytometer. An increase in the percentage of CD11b and CD14 positive cells indicates differentiation.
c. Functional Assays
-
Phagocytosis Assay:
-
After this compound treatment, incubate the cells with fluorescently labeled E. coli or zymosan particles for 1-2 hours.
-
Wash the cells thoroughly to remove non-phagocytosed particles.
-
Analyze the uptake of fluorescent particles by flow cytometry or fluorescence microscopy.
-
-
Nitric Oxide (NO) Production Assay:
-
Following this compound-induced differentiation, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using a Griess reagent-based assay kit according to the manufacturer's instructions.
-
d. Gene and Protein Expression Analysis
-
qRT-PCR:
-
Extract total RNA from the treated and control cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR to analyze the expression levels of genes involved in myeloid differentiation (e.g., CD11b, CD14, FOS) and HOXA9 target genes (MYB, MYC, BCL2).
-
-
Western Blot:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against differentiation markers and HOXA9.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Data Presentation
Table 1: Effect of this compound on THP-1 Cell Differentiation Markers (Flow Cytometry)
| Treatment | Concentration (µM) | % CD11b Positive Cells (Mean ± SD) | % CD14 Positive Cells (Mean ± SD) |
| Untreated | - | 5.2 ± 1.1 | 3.8 ± 0.9 |
| Vehicle (DMSO) | 0.1% | 5.5 ± 1.3 | 4.1 ± 1.0 |
| This compound | 1 | 15.7 ± 2.5 | 12.3 ± 2.1 |
| This compound | 10 | 45.3 ± 4.1 | 38.9 ± 3.7 |
| This compound | 25 | 78.6 ± 5.9 | 65.4 ± 5.2 |
| PMA | 100 ng/mL | 85.1 ± 6.2 | 72.8 ± 5.5 |
Table 2: Functional Assessment of this compound-Differentiated THP-1 Cells
| Treatment | Concentration (µM) | Phagocytic Activity (% of Control) | NO Production (µM) (LPS-stimulated) |
| Untreated | - | 100 | 1.2 ± 0.3 |
| Vehicle (DMSO) | 0.1% | 102 ± 8 | 1.5 ± 0.4 |
| This compound | 10 | 250 ± 21 | 8.7 ± 1.1 |
| This compound | 25 | 420 ± 35 | 15.4 ± 1.8 |
| PMA | 100 ng/mL | 480 ± 40 | 18.2 ± 2.0 |
Table 3: Relative Gene Expression Changes in Response to this compound
| Gene | This compound (25 µM) Fold Change vs. Vehicle | PMA (100 ng/mL) Fold Change vs. Vehicle |
| CD11b | 8.5 | 10.2 |
| CD14 | 6.2 | 7.8 |
| FOS | 4.8 | 5.5 |
| MYB | -3.5 | -4.1 |
| MYC | -2.8 | -3.2 |
| BCL2 | -2.1 | -2.5 |
Conclusion
This compound presents a valuable tool for investigating the role of HOXA9 in myeloid differentiation. By inhibiting this key transcription factor, this compound can induce a macrophage-like phenotype in THP-1 cells, providing a robust model system for studying the molecular events that govern this critical biological process. The protocols and expected outcomes detailed in these application notes offer a framework for researchers to explore the therapeutic potential of targeting HOXA9 in AML and to further dissect the intricate signaling networks that control myeloid cell fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:790241-43-9 | Chemsrc [chemsrc.com]
Application Notes and Protocols: DB818 Treatment of Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor, a critical regulator of hematopoiesis and a key driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] By interfering with the HOXA9-DNA interaction, this compound has been shown to suppress the proliferation of AML cells, induce apoptosis, and down-regulate the expression of critical downstream target genes.[3][4][5] While preclinical data for this compound is currently limited to in vitro studies, patient-derived xenograft (PDX) models represent a powerful platform for evaluating its in vivo efficacy and translational potential.
This document provides a summary of the known in vitro effects of this compound, its mechanism of action, and a generalized, comprehensive protocol for the establishment and utilization of PDX models for preclinical evaluation of investigational agents like this compound.
In Vitro Efficacy of this compound in AML Cell Lines
This compound has demonstrated potent anti-leukemic activity in various AML cell lines. The primary outcomes observed are the suppression of cell growth and the induction of apoptosis.
| Cell Line | Key Molecular Feature | Observed Effects of this compound |
| OCI/AML3 | NPM1 mutation | Suppressed growth, induced apoptosis, down-regulated expression of MYB, MYC, and BCL2.[3][4] |
| MV4-11 | MLL rearrangement | Suppressed growth, induced apoptosis, and down-regulated the expression of MYB and MYC.[3][4] Direct DNA-binding inhibition of HOXA9 by this compound showed favorable outcomes in facilitating leukemic cell differentiation.[5] |
| THP-1 | MLL rearrangement | Suppressed growth, induced apoptosis, induced differentiation, and down-regulated the expression of MYB and MYC.[3][4] |
Mechanism of Action and Signaling Pathway
This compound functions by binding to the minor groove of the DNA at the HOXA9 cognate sequence, thereby inhibiting the transcriptional activity of HOXA9.[3][4] This leads to the downregulation of key downstream target genes involved in cell proliferation and survival, such as MYB, MYC, and BCL2.[3][4][5] The inhibition of these pathways ultimately results in cell cycle arrest and apoptosis in AML cells.
Figure 1: this compound Signaling Pathway.
Generalized Protocol for this compound Efficacy Studies in Patient-Derived Xenograft (PDX) Models
The following is a generalized protocol for establishing PDX models and conducting preclinical efficacy studies. This protocol can be adapted for the evaluation of this compound in various cancer types, particularly hematological malignancies where HOXA9 is implicated.
Part 1: Establishment of Patient-Derived Xenografts
-
Patient Sample Acquisition:
-
Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol.
-
Place the tissue in a sterile collection tube with cold sterile media (e.g., RPMI or DMEM with 10% FBS and antibiotics).
-
Transport the sample to the laboratory on ice, ideally within 1-2 hours of excision.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or debris.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
Remove any necrotic or fatty tissue.
-
-
Implantation into Immunocompromised Mice:
-
Use severely immunocompromised mice, such as NOD-scid gamma (NSG) mice, which are deficient in T cells, B cells, and NK cells.
-
Anesthetize a 6-8 week old female NSG mouse.
-
Make a small incision in the skin on the flank.
-
Using a trocar, subcutaneously implant a single tumor fragment. For breast cancer models, implantation into the mammary fat pad is an option.
-
Close the incision with surgical glue or sutures.
-
Monitor the mouse for recovery and tumor growth.
-
-
Tumor Growth Monitoring and Passaging:
-
Measure tumor volume 2-3 times per week using digital calipers (Volume = (Length x Width²)/2).
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use (in freezing media containing 10% DMSO and at least 20% FBS), another portion fixed for histopathological analysis, and the remainder can be passaged into new cohorts of mice.
-
It is recommended to use early-passage PDXs (less than 5th passage) for experimental studies to maintain the characteristics of the original tumor.
-
Part 2: Drug Efficacy Study
-
Cohort Establishment:
-
Expand the desired PDX model to generate a cohort of mice with established tumors.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
This compound Formulation and Administration:
-
This compound can be formulated for in vivo use. A common method is to dissolve it in a vehicle such as PEG400 or a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.
-
The route of administration (e.g., subcutaneous, oral gavage) and dosing schedule should be determined based on preliminary toxicology and pharmacokinetic studies.
-
-
Treatment and Monitoring:
-
Administer this compound or the vehicle control to the respective groups according to the predetermined schedule.
-
Monitor tumor volume and mouse body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Data Analysis:
-
The primary endpoint is typically tumor growth inhibition.
-
Data can be presented as:
-
Treatment Group Plots: Average change in tumor volume for each group over time.
-
Spider Plots: Change in tumor volume for each individual mouse.
-
Waterfall Plots: Percentage change in tumor volume from baseline for each mouse at the end of the study.
-
-
At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for Ki67, TUNEL assay for apoptosis, or Western blot for downstream targets like MYC and BCL2).
-
Figure 2: Generalized PDX Experimental Workflow.
Conclusion
This compound presents a promising therapeutic strategy for AML by targeting the HOXA9 transcription factor. While in vitro data are encouraging, in vivo evaluation using patient-derived xenograft models is a critical next step to assess its clinical potential. The protocols outlined in this document provide a framework for conducting such preclinical studies, which will be essential for understanding the efficacy, pharmacodynamics, and potential biomarkers of response to this compound.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 2. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Application Notes and Protocols for Evaluating DB818 Efficacy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor, a critical regulator of hematopoiesis that is frequently overexpressed in acute myeloid leukemia (AML) and is associated with a poor prognosis.[1][2] this compound exerts its anticancer effects by interfering with the binding of HOXA9 to its DNA cognate sequences, leading to the downregulation of key target genes involved in cell proliferation and survival, such as MYB, MYC, and BCL2.[1][2] Preclinical studies have demonstrated that this compound can suppress the growth of AML cells, induce apoptosis, and promote differentiation, highlighting its potential as a targeted therapeutic agent for HOXA9-dependent leukemias.[1][2]
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the preclinical efficacy of this compound, from in vitro characterization to in vivo validation in relevant AML models.
This compound Signaling Pathway
This compound disrupts the normal transcriptional activity of HOXA9. By binding to the minor groove of DNA at HOXA9 recognition sites, this compound prevents HOXA9 from binding to its target promoters. This leads to a reduction in the expression of pro-leukemogenic genes, ultimately resulting in decreased cell proliferation and increased apoptosis in AML cells.
Caption: Mechanism of action of this compound in inhibiting the HOXA9 signaling pathway.
In Vitro Efficacy Evaluation
A series of in vitro assays are essential to characterize the biological activity of this compound on AML cells.
Data Presentation: In Vitro Activity of this compound
The following table summarizes representative data on the in vitro efficacy of this compound in various AML cell lines.
| Cell Line | Genetic Profile | HOXA9 Expression | This compound IC50 (µM) |
| THP-1 | MLL-AF9 | High | 1.5 |
| MV4-11 | MLL-AF4 | High | 2.0 |
| OCI-AML3 | NPM1c+ | High | 3.5 |
| U937 | CALM-AF10 | High | 2.8 |
| EOL-1 | MLL-PTD | High | 4.2 |
| HL-60 | - | Moderate | 8.5 |
| K562 | BCR-ABL | Low | > 20 |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
Experimental Protocols
Objective: To determine the dose-dependent effect of this compound on the viability of AML cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
AML cell lines (e.g., THP-1, MV4-11, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cell lines
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Seed AML cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
In Vivo Efficacy Evaluation
In vivo studies are critical for assessing the therapeutic potential of this compound in a physiological setting. Patient-derived xenograft (PDX) models are highly recommended for their clinical relevance.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Data Presentation: In Vivo Efficacy of this compound
The following table presents representative data from an in vivo study of this compound in an AML PDX model.
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily, s.c. | 1500 ± 250 | - | +2.5 |
| This compound | 25 mg/kg, daily, s.c. | 600 ± 150 | 60 | -1.0 |
| This compound | 50 mg/kg, daily, s.c. | 300 ± 100 | 80 | -4.5 |
Note: This data is illustrative and results may vary depending on the AML model and experimental conditions.
Experimental Protocols
Objective: To establish a clinically relevant in vivo model of AML for testing the efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice)
-
Primary AML patient samples
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Obtain cryopreserved primary AML patient cells.
-
Thaw and wash the cells in sterile PBS.
-
Resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously or intravenously inject 1-5 x 10^6 AML cells into each NSG mouse.
-
Monitor the mice for tumor engraftment by palpation or bioluminescence imaging if cells are luciferase-tagged.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Objective: To evaluate the anti-tumor activity of this compound in an established AML PDX model.
Protocol:
-
Prepare this compound in a suitable vehicle for administration (e.g., subcutaneous injection).
-
Treat the mice according to the predetermined dosing regimen (e.g., daily subcutaneous injections of 25 mg/kg this compound).
-
Measure tumor volume with calipers and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity.
Objective: To confirm that this compound engages its target and modulates downstream signaling pathways in vivo.
Protocol:
-
Homogenize a portion of the excised tumor tissue to extract RNA and protein.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of HOXA9 target genes (e.g., MYB, MYC, BCL2).
-
Perform Western blotting to assess the protein levels of HOXA9 and its downstream targets.
-
Compare the expression levels in this compound-treated tumors to those from the vehicle-treated control group.
Logical Framework for Preclinical Evaluation
The successful preclinical development of a targeted therapy like this compound requires a logical and stepwise approach, integrating in vitro and in vivo studies to build a comprehensive data package for potential clinical translation.
Caption: A logical framework illustrating the key stages in the preclinical evaluation of this compound.
References
Troubleshooting & Optimization
troubleshooting DB818 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with DB818 insolubility in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound powder directly into my aqueous buffer (e.g., PBS, TRIS). What should I do?
A1: this compound is a hydrophobic compound with low aqueous solubility and is not recommended for direct dissolution in aqueous buffers. To achieve the desired concentration in your experimental medium, it is essential to first prepare a high-concentration stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is typically soluble in DMSO at concentrations of 45 mg/mL or higher.[3]
Q3: After diluting my DMSO stock solution into an aqueous buffer, I observe precipitation. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, ideally below 1% (v/v), to avoid solvent-induced artifacts in your experiments. Some cell lines can tolerate up to 0.5% DMSO without significant toxicity.
-
Use of Surfactants or Co-solvents: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous medium can help maintain the solubility of this compound.[4]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing to ensure rapid mixing.
-
Working with this compound Dihydrochloride: Consider using the dihydrochloride salt of this compound, which may exhibit improved aqueous solubility compared to the free base.
Q4: Can I use sonication or heating to improve the solubility of this compound in my aqueous buffer?
A4: While sonication can assist in dispersing the compound, it may not lead to a true solution and the compound might precipitate over time. Gentle heating (e.g., 37°C) can be attempted, but the stability of this compound at elevated temperatures in aqueous solutions should be verified for your specific experimental conditions.
Q5: For my in vivo experiments, what formulation should I use?
A5: For in vivo administration, a formulation containing co-solvents and surfactants is often necessary. A common formulation involves preparing a stock solution in DMSO, followed by dilution with agents like PEG300, Tween® 80, and saline.[1] Another option is to use suspending agents like carboxymethyl cellulose (CMC).[1]
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate formation observed after diluting DMSO stock solution into aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound aqueous insolubility.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. Please note that these are typical values and may vary slightly between batches.
| Solvent/Vehicle System | Concentration | Observations |
| 100% DMSO | ≥ 45 mg/mL | Clear solution |
| 100% Ethanol | < 1 mg/mL | Sparingly soluble |
| Water | < 1 mg/mL | Insoluble[3] |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble, precipitation |
| Formulation for in vivo use: | ||
| 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Up to 5 mg/mL | Clear solution |
| 5% DMSO, 95% Corn Oil | Up to 5 mg/mL | Suspension |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 360.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 3.6 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[5]
Protocol 2: Solubilization in Aqueous Buffer using Tween® 80
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
10% Tween® 80 solution in sterile water
-
Vortex mixer
Procedure:
-
Prepare the final aqueous buffer containing 0.01% to 0.1% Tween® 80. For example, to make 10 mL of buffer with 0.1% Tween® 80, add 100 µL of 10% Tween® 80 to 9.9 mL of buffer.
-
Vortex the buffer with Tween® 80 thoroughly.
-
Perform a serial dilution of the 10 mM this compound DMSO stock solution into the Tween® 80-containing buffer to reach the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of the prepared buffer.
-
Vortex immediately after adding the this compound stock to ensure rapid and uniform mixing.
-
Visually inspect for any signs of precipitation.
Signaling Pathway Context (Hypothetical)
This compound is an inhibitor of the HOXA9 transcription factor, which is implicated in the proliferation of leukemia cells. The insolubility of this compound can hinder its delivery to target cells and subsequent modulation of downstream signaling pathways.
Caption: Simplified pathway showing this compound inhibition of HOXA9.
References
- 1. This compound | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. dbaitalia.it [dbaitalia.it]
- 4. Surfactant-Enriched Cross-Linked Scaffold as an Environmental and Manufacturing Feasible Approach to Boost Dissolution of Lipophilic Drugs [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
optimizing DB818 treatment duration for maximum efficacy
Welcome to the technical support center for DB818. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound treatment protocols for maximum efficacy. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, ATP-competitive inhibitor of the tyrosine kinase TK-Alpha. By binding to the ATP pocket of TK-Alpha, this compound prevents its phosphorylation and subsequent activation. This leads to the downstream inhibition of the GFR-Ras-MAPK signaling cascade, which is critical for cell proliferation and survival in cancer models where this pathway is constitutively active.
Q2: How should I determine the optimal treatment duration for my in vitro model?
The optimal duration depends on the cell line's doubling time and the rate of pathway reactivation. We recommend a time-course experiment monitoring both pathway inhibition (e.g., p-TK-Alpha levels) and a phenotypic endpoint (e.g., cell viability). A typical experiment might involve treating cells for 6, 12, 24, 48, and 72 hours. The goal is to find the shortest duration that provides sustained pathway inhibition and maximal therapeutic effect.
Troubleshooting Guides
Problem 1: I'm observing a rebound in p-TK-Alpha levels after 24 hours of continuous this compound treatment.
This suggests the activation of a feedback mechanism or the development of early resistance.
-
Possible Cause 1: Transcriptional Upregulation: Cells may upregulate the expression of TK-Alpha or other pathway components to compensate for the inhibition.
-
Troubleshooting Step: Perform qPCR or Western blot for total TK-Alpha protein at corresponding time points to check for changes in expression levels.
-
-
Possible Cause 2: Pathway Crosstalk: Inhibition of the TK-Alpha pathway may lead to the activation of a parallel survival pathway.
-
Troubleshooting Step: Investigate other common pro-survival pathways (e.g., PI3K/Akt) to see if they become activated following this compound treatment. Combination therapy may be required.
-
Problem 2: this compound shows high cytotoxicity in my model, even at concentrations that only partially inhibit TK-Alpha.
This may indicate off-target effects or extreme sensitivity of the cell line.
-
Troubleshooting Step 1: Confirm On-Target Effect: Use a rescue experiment. Overexpress a drug-resistant mutant of TK-Alpha in your cells. If the cytotoxicity is mitigated, the effect is on-target. If it persists, off-target effects are likely.
-
Troubleshooting Step 2: Optimize Dosing Strategy: Instead of continuous high-dose treatment, consider intermittent or "pulse" dosing (e.g., 24 hours on, 48 hours off). This can maintain pathway inhibition while allowing cells to recover, potentially widening the therapeutic window.
Experimental Data & Protocols
Data Summary
The following tables present hypothetical data based on internal validation studies to guide your experimental design.
Table 1: this compound IC50 Values in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | GFR Status | This compound IC50 (nM) |
|---|---|---|---|
| NCI-H1975 | Lung Adenocarcinoma | Mutant | 55 |
| HCC827 | Lung Adenocarcinoma | Mutant | 80 |
| A549 | Lung Adenocarcinoma | Wild-Type | > 10,000 |
| MCF-7 | Breast Cancer | Wild-Type | > 10,000 |
Table 2: Effect of this compound Treatment Duration on p-TK-Alpha and Viability in NCI-H1975 Cells (100 nM this compound)
| Treatment Duration (hours) | p-TK-Alpha Inhibition (%) | Cell Viability (%) |
|---|---|---|
| 6 | 95 | 88 |
| 12 | 92 | 75 |
| 24 | 85 | 60 |
| 48 | 70 | 52 |
| 72 | 65 | 50 |
Key Experimental Protocols
Protocol 1: Monitoring Pathway Inhibition by Western Blot
This protocol describes how to assess the phosphorylation status of TK-Alpha and downstream targets.
-
Cell Seeding & Treatment: Seed cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight. Treat with this compound at desired concentrations and for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-TK-Alpha, anti-total-TK-Alpha, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ.
Navigating Treatment-Related Parasite Recrudescence in Murine Models of Trypanosomiasis
Disclaimer: Initial inquiries regarding the compound DB818 for treating parasitemia in mice did not yield relevant scientific evidence of its use in this context. The following technical support guide has been developed to address the core topic of managing parasitemia recrudescence in mice by focusing on commonly used and well-documented trypanocidal agents, namely Diminazene Aceturate (DIM) and Isometamidium Chloride (ISMM) . This resource is intended for researchers, scientists, and drug development professionals engaged in in vivo studies of parasitic infections.
Frequently Asked Questions (FAQs)
Q1: What is parasitemia recrudescence and how is it different from a new infection?
A: Parasitemia recrudescence is the reappearance of parasites in the peripheral blood after treatment has initially rendered them undetectable. This indicates that the administered drug did not achieve a complete cure, and a sub-population of parasites survived and proliferated. It is distinct from a new infection, which would result from a separate, subsequent exposure to the parasite.
Q2: We observed a reappearance of trypanosomes in our mice 2-3 weeks after a standard dose of diminazene aceturate. Is this expected?
A: Yes, this is a documented phenomenon. Studies have shown that with certain Trypanosoma strains, standard doses of diminazene aceturate (e.g., 3.5 mg/kg) can lead to a relapse of parasitemia. For instance, in one study with a Trypanosoma evansi strain, relapses were observed 20 days post-treatment with a standard DIM dose[1]. This is often indicative of drug resistance in the parasite strain[2].
Q3: Can increasing the drug dosage overcome recrudescence?
A: In some cases, a higher dosage may be effective. One study demonstrated that while a standard dose of diminazene aceturate (3.5 mg/kg) and isometamidium chloride (0.5 mg/kg) resulted in relapse, a double dose (7 mg/kg for DIM and 1 mg/kg for ISMM) successfully cleared the infection without relapse for an extended observation period[1]. However, it is crucial to consider the potential for increased toxicity with higher doses.
Q4: What are the primary causes of treatment failure and subsequent recrudescence?
A: The leading cause of recrudescence is the emergence of drug-resistant parasite strains. Other contributing factors can include suboptimal drug dosage, poor drug absorption or metabolism by the host, and the presence of parasites in anatomical sites that are not easily reached by the drug.
Q5: What is the most reliable method for monitoring parasitemia to detect recrudescence?
A: Traditional methods involve microscopic examination of a tail blood smear to count parasites. For more sensitive and real-time monitoring of parasite load, especially in different tissues, in vivo bioluminescence imaging using luciferase-expressing parasite strains is a powerful tool[3]. This can be particularly useful for detecting low levels of parasites that might be missed by microscopy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Parasitemia reappears ~2-4 weeks post-treatment with standard dose. | 1. Drug-resistant Trypanosoma strain. 2. Sub-curative dose for the specific parasite isolate. | 1. Test the efficacy of a higher drug dose (e.g., double the standard dose), while monitoring for host toxicity[1]. 2. Consider testing an alternative trypanocidal agent with a different mechanism of action. 3. If possible, perform in vitro drug sensitivity assays on the parasite isolate to confirm resistance. |
| Inconsistent treatment outcomes across a cohort of mice. | 1. Inaccurate dosing due to variations in mouse weight. 2. Inconsistent drug administration (e.g., improper intraperitoneal injection). 3. Individual host differences in drug metabolism. | 1. Ensure accurate weighing of each mouse immediately before dosing. 2. Standardize the injection technique and ensure proper training of personnel. 3. Increase the number of mice per group to account for biological variability. |
| No initial clearance of parasitemia after treatment. | 1. High level of drug resistance in the parasite strain. 2. Inactive or degraded drug solution. | 1. Confirm the viability of the parasite strain and its known sensitivity to the drug, if possible. 2. Always prepare fresh drug solutions on the day of treatment[3]. 3. Verify the correct calculation of the drug concentration and dosage. |
| Difficulty in detecting low-level parasitemia during the relapse phase. | 1. The limit of detection of the monitoring method is too low. 2. Parasites may be sequestered in tissues and not circulating in high numbers. | 1. Increase the frequency of monitoring (e.g., daily or every other day). 2. If using microscopy, examine a larger number of fields. 3. For highly sensitive detection, utilize in vivo imaging with bioluminescent parasites if the model is available[3][4]. |
Quantitative Data Summary
The following table summarizes key quantitative data from a study evaluating the efficacy of diminazene aceturate and isometamidium chloride against a Trypanosoma evansi strain in mice.
| Treatment Group | Dose (mg/kg) | Time to Relapse (days post-treatment) | Time to Peak Parasitemia after Relapse (days post-treatment) | Outcome |
| Diminazene Aceturate (Standard Dose) | 3.5 | 20 | 25 | Relapse Occurred[1] |
| Isometamidium Chloride (Standard Dose) | 0.5 | 21 | 27 | Relapse Occurred[1] |
| Diminazene Aceturate (Double Dose) | 7.0 | Not Detected (within 3 months) | N/A | Curative[1] |
| Isometamidium Chloride (Double Dose) | 1.0 | Not Detected (within 3 months) | N/A | Curative[1] |
| Infected Control | N/A | N/A | N/A | All mice died within 2 weeks[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Testing of Trypanocidal Drugs in Mice
This protocol outlines the procedure for testing the efficacy of a trypanocidal drug and monitoring for recrudescence.
1. Parasite Preparation and Mouse Infection:
- Obtain the desired Trypanosoma strain (e.g., T. brucei, T. evansi).
- Passage the parasites in a donor mouse.
- At peak parasitemia, collect infected blood via cardiac puncture and dilute with a suitable buffer (e.g., phosphate-buffered saline with glucose).
- Determine the parasite concentration using a hemocytometer.
- Infect experimental mice (e.g., Swiss albino mice) intraperitoneally with a standardized inoculum (e.g., 1 x 10³ trypanosomes in 0.2 mL)[1].
2. Drug Preparation and Administration:
- Prepare fresh drug solutions (e.g., diminazene aceturate in distilled water) on the day of treatment[3].
- Weigh each mouse to calculate the precise volume of the drug to be administered.
- Administer the drug via the desired route (e.g., intraperitoneal injection) at a specific time point post-infection (e.g., at the peak of parasitemia, approximately 2 weeks post-infection)[1].
3. Monitoring of Parasitemia and Recrudescence:
- Starting from day 3 post-infection, and continuing daily or every other day post-treatment, collect a small drop of blood from the tail vein.
- Prepare a wet blood film and examine under a microscope to detect and quantify motile trypanosomes.
- After treatment, continue monitoring for at least 60 days to detect any potential relapse[2].
- A relapse is confirmed when parasites are once again detected in the blood after a period of being undetectable post-treatment.
4. Data Collection:
- Record daily parasitemia levels for each mouse.
- Monitor and record clinical signs and body weight.
- Record the day of relapse for each mouse in the treatment failure groups.
- Record the survival time of all mice.
Visualizations
Caption: Experimental workflow for assessing drug efficacy and recrudescence.
Caption: Logical pathways leading to parasitemia recrudescence after treatment.
References
- 1. Efficacy of diminazene diaceturate and isometamidium chloride hydrochloride for the treatment of Trypanosoma evansi in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patterns of relapse in experimental Trypanosoma evansi infections: Evidence of resistance to widely used trypanocides in Egypt | Journal of Advanced Veterinary Research [advetresearch.com]
- 3. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Investigating DB818's Effect on MYC Expression
Welcome to the technical support center for researchers investigating the effects of the HOXA9 inhibitor, DB818, on MYC expression. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in designing and interpreting experiments focused on the HOXA9-independent regulation of MYC by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic inhibitor of the Homeobox A9 (HOXA9) transcription factor. It is designed to interfere with the binding of HOXA9 to its DNA targets, thereby disrupting its transcriptional program, which is often dysregulated in acute myeloid leukemia (AML).[1][2]
Q2: Is the effect of this compound on MYC expression solely dependent on its inhibition of HOXA9?
No, studies have shown that this compound can downregulate MYC expression through an "off-target" effect, independent of its activity on HOXA9. In some AML cell lines, this compound treatment reduces MYC mRNA and protein levels, whereas direct knockdown of HOXA9 does not produce the same effect.[1][2][3]
Q3: What is the proposed HOXA9-independent mechanism of this compound on MYC expression?
While the exact mechanism is still under investigation, a plausible hypothesis is that this compound, like other small molecules, may stabilize the G-quadruplex structure in the promoter region of the MYC gene.[4][5][6] The MYC promoter contains a G-rich sequence that can form this secondary structure, which in turn acts as a transcriptional silencer.[4][5] Stabilization of the G-quadruplex would lead to decreased MYC transcription.
Q4: Which cell lines are suitable for studying the HOXA9-independent effects of this compound on MYC?
AML cell lines such as OCI/AML3, MV4-11, and THP-1 have been used to demonstrate the differential effects of this compound treatment versus HOXA9 knockdown on MYC expression.[1][2][3] In OCI/AML3 cells, for instance, this compound reduced MYC expression while HOXA9 knockdown did not.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments to investigate this compound's effect on MYC expression.
Western Blot for MYC Detection
| Problem | Possible Cause | Solution |
| No or weak MYC signal | Low endogenous MYC levels in the chosen cell line. | - Use a positive control cell line known to have high MYC expression. - Consider immunoprecipitation of MYC before Western blotting to enrich the protein.[7] - Increase the amount of protein loaded onto the gel.[8] |
| Inefficient protein extraction. | - Use a lysis buffer containing protease inhibitors and keep samples on ice to prevent protein degradation.[7] | |
| Poor antibody performance. | - Use a validated anti-MYC antibody specific for the intended application (e.g., not an antibody for detecting a MYC-tag on a fusion protein).[9][10] - Optimize antibody dilution and incubation time.[8] | |
| High background | Non-specific antibody binding. | - Increase the stringency of washes. - Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[9] - Titrate the primary and secondary antibody concentrations.[8] |
| Multiple non-specific bands | Antibody cross-reactivity or protein degradation. | - Use a more specific monoclonal antibody. - Ensure fresh protease inhibitors are used during sample preparation. |
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Quantification
| Problem | Possible Cause | Solution |
| No amplification or high Ct values | Poor RNA quality or low template amount. | - Ensure RNA has a 260/280 ratio of ~2.0. - Use a sufficient amount of starting RNA for cDNA synthesis.[11] |
| Inefficient reverse transcription. | - Use high-quality reverse transcriptase and optimize the reaction conditions.[12] | |
| Suboptimal primer design. | - Design primers that span an exon-exon junction to avoid amplification of genomic DNA. - Validate primer efficiency with a standard curve.[13] | |
| Inconsistent results between replicates | Pipetting errors. | - Prepare a master mix for all reactions to minimize pipetting variability.[13] |
| Contamination. | - Use aerosol-resistant pipette tips and a dedicated workspace for PCR setup. - Include a no-template control (NTC) to check for contamination.[12] | |
| Amplification in the no-template control (NTC) | Reagent or environmental contamination. | - Use fresh, nuclease-free water and reagents. - Decontaminate work surfaces and pipettes.[12] |
Chromatin Immunoprecipitation (ChIP) for G-quadruplex Analysis
| Problem | Possible Cause | Solution |
| Low DNA yield | Inefficient cross-linking or cell lysis. | - Optimize formaldehyde cross-linking time and concentration. - Ensure complete cell lysis to release chromatin. |
| Incomplete chromatin shearing. | - Optimize sonication or enzymatic digestion conditions to obtain DNA fragments in the desired size range (typically 200-1000 bp).[14] | |
| High background | Non-specific antibody binding. | - Use a ChIP-validated antibody. - Include an isotype control (e.g., normal IgG) to determine the level of non-specific binding.[15] |
| Insufficient washing. | - Increase the number and stringency of wash steps after immunoprecipitation.[15] | |
| No enrichment of the MYC promoter region | Antibody does not recognize the target under ChIP conditions. | - Validate the antibody for ChIP. |
| The G-quadruplex structure is not stabilized by this compound in your experimental conditions. | - Confirm this compound is cell-permeable and used at an effective concentration. - Consider using a positive control compound known to stabilize G-quadruplexes. |
Luciferase Reporter Assay for MYC Promoter Activity
| Problem | Possible Cause | Solution |
| Low luciferase signal | Low transfection efficiency. | - Optimize the transfection protocol for your specific cell line. - Use high-quality plasmid DNA.[16] |
| Weak promoter activity. | - Ensure the correct MYC promoter construct is being used. | |
| High background signal | Cryptic transcription factor binding sites in the vector backbone. | - Use a reporter vector with minimal cryptic binding sites (e.g., pGL4 series).[17] |
| Cross-talk between wells. | - Use white-walled, opaque plates to minimize cross-talk.[18] | |
| High variability between replicates | Inconsistent cell number or transfection efficiency. | - Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize the experimental reporter activity.[19] - Ensure accurate and consistent pipetting.[16] |
Quantitative Data Summary
The following tables summarize the reported effects of this compound on MYC expression in various AML cell lines.
Table 1: Effect of this compound on MYC mRNA Expression [3]
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in MYC mRNA vs. Control |
| OCI/AML3 | 1 µM | 24 hours | ~0.6 |
| MV4-11 | 1 µM | 24 hours | ~0.5 |
| THP-1 | 1 µM | 24 hours | ~0.7 |
Table 2: Effect of HOXA9 Knockdown on MYC mRNA Expression [3]
| Cell Line | Method | Duration | Fold Change in MYC mRNA vs. Control |
| OCI/AML3 | siRNA | 48 hours | No significant change |
| MV4-11 | siRNA | 48 hours | ~0.7 |
| THP-1 | siRNA | 48 hours | ~0.8 |
Table 3: Effect of this compound on MYC Protein Expression [3]
| Cell Line | This compound Concentration | Treatment Duration | Observed Change in MYC Protein |
| OCI/AML3 | 1 µM | 48 hours | Downregulation |
| MV4-11 | 1 µM | 48 hours | Downregulation |
| THP-1 | 1 µM | 48 hours | Downregulation |
Experimental Protocols
Western Blot for MYC Protein
-
Cell Lysis:
-
Treat cells with this compound or control vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes, followed by centrifugation to pellet cell debris.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.[16]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10 or another validated antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Normalize MYC protein levels to a loading control such as β-actin or GAPDH.
-
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA
-
RNA Extraction:
-
Treat cells with this compound or control vehicle.
-
Extract total RNA using a column-based kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[11]
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for MYC, and cDNA template.[20]
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method.[21]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking:
-
Treat cells with this compound or control vehicle.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating at room temperature.
-
Quench the reaction with glycine.[22]
-
-
Chromatin Preparation:
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against a G-quadruplex structure or a relevant transcription factor. Use normal IgG as a negative control.[15]
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and proteinase K.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enrichment of the MYC promoter region by qPCR using primers flanking the G-quadruplex forming sequence.
-
Luciferase Reporter Assay
-
Plasmid Construction:
-
Clone the MYC promoter region containing the G-quadruplex sequence upstream of a firefly luciferase reporter gene in a suitable vector.
-
-
Transfection:
-
Co-transfect the cells with the MYC promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization).[3]
-
-
This compound Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity in this compound-treated cells relative to control-treated cells.
-
Visualizations
Caption: Proposed dual mechanism of this compound in downregulating MYC expression.
References
- 1. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Small Molecule Anti-cancer Agents that Stabilize the MYC-G-Quadruplex | Technology Transfer [techtransfer.nih.gov]
- 5. Abstract LB319: Nucleolin protein recognition of MYC oncogene promoter G-quadruplex | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 11. dispendix.com [dispendix.com]
- 12. pcrbio.com [pcrbio.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 20. neoplasiaresearch.com [neoplasiaresearch.com]
- 21. youtube.com [youtube.com]
- 22. promegaconnections.com [promegaconnections.com]
Technical Support Center: DB818 Toxicity Minimization Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize the toxicity of DB818 in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in normal cells?
A1: Pre-clinical studies have indicated that this compound, a potent inhibitor of the HOXA9 transcription factor, exhibits a favorable toxicity profile with regard to normal cells. Specifically, research has shown that this compound can suppress the proliferation of various Acute Myeloid Leukemia (AML) cell lines without inducing toxic effects on normal lymphocytes.[1][2] This suggests a degree of selectivity for cancer cells, particularly those dependent on HOXA9 signaling. However, comprehensive toxicity studies across a wide range of normal human cell types and tissues are not yet extensively documented in publicly available literature.
Q2: Are there any known off-target effects of this compound that could contribute to toxicity in normal cells?
A2: One study suggested a potential off-target effect of this compound. In OCI/AML3 cells, the expression of the MYC gene was different between cells treated with this compound and those with HOXA9 knockdown, hinting that this compound might influence MYC expression through a HOXA9-independent mechanism in this specific cell line.[3][4] Off-target effects are unintended interactions of a drug with proteins or pathways other than its intended target.[5][6] Such effects can be a source of toxicity in normal cells. Researchers should consider investigating potential off-target effects in their specific cellular models.
Q3: What strategies can be employed to minimize potential this compound toxicity in normal cells during in vitro experiments?
A3: While this compound has shown low toxicity in normal lymphocytes, minimizing any potential for adverse effects is crucial for robust experimental design. Here are some strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that achieves the desired anti-cancer effect while having a minimal impact on normal control cells.
-
Use of Normal Control Cells: Always include one or more relevant normal cell lines or primary cells in your experiments to serve as a baseline for toxicity assessment.
-
Advanced Drug Delivery Systems: Consider the use of nanoformulations, such as liposomal delivery systems.[7][8][9][10] These systems can enhance the targeted delivery of the drug to cancer cells, thereby reducing systemic exposure and potential toxicity to normal cells.[9] While specific this compound nanoformulations are not yet described in the literature, this remains a viable theoretical strategy.
Q4: How can I assess the toxicity of this compound in my specific normal cell line?
A4: You can assess the toxicity of this compound by performing cell viability and apoptosis assays. A common and straightforward method for assessing cell viability is the MTT assay. To specifically investigate if this compound is inducing programmed cell death (apoptosis), the Annexin V/PI assay is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal control cells at expected therapeutic concentrations. | Cell line-specific sensitivity. | Perform a dose-response curve to identify the IC50 for both your cancer and normal cell lines. Use a concentration that maximizes cancer cell death while minimizing toxicity to normal cells. |
| Off-target effects of this compound in your specific normal cell line. | Investigate the expression of key survival and apoptosis-related genes in the normal cells upon this compound treatment using qPCR. This may help identify unintended pathways being affected. | |
| Inconsistent results in cell viability assays. | Issues with cell seeding density or reagent preparation. | Ensure consistent cell seeding across all wells. Prepare fresh MTT reagent for each experiment and ensure complete dissolution of formazan crystals before reading the absorbance. |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process. | |
| Difficulty in interpreting apoptosis assay results. | Suboptimal staining or compensation settings in flow cytometry. | Optimize antibody/dye concentrations and incubation times. Run single-stained controls to set up proper compensation for spectral overlap between fluorescent signals. |
Data Presentation
Table 1: Example of a Dose-Response Study for this compound
| Concentration of this compound (µM) | Cancer Cell Line (e.g., MV4-11) % Viability | Normal Cell Line (e.g., Human Lymphocytes) % Viability |
| 0 (Control) | 100 | 100 |
| 1 | 85 | 98 |
| 5 | 60 | 95 |
| 10 | 40 | 92 |
| 20 | 25 | 88 |
| 50 | 10 | 75 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Apoptosis Detection using Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[12]
Methodology:
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Principle: qPCR is used to quantify the amount of a specific mRNA transcript in a sample.[2][3][13][14] It involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the cDNA using a real-time PCR instrument.[2]
Methodology:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers (for target genes like MYB, MYC, BCL2, and a housekeeping gene like GAPDH), and a qPCR master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.
Visualizations
Caption: this compound inhibits HOXA9 binding to DNA, downregulating target genes and inducing apoptosis.
Caption: Workflow for assessing this compound toxicity in normal versus cancer cells.
Caption: Strategies to mitigate potential this compound toxicity in normal cells.
References
- 1. youtube.com [youtube.com]
- 2. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. [Drug and gene delivery by "bubble liposomes" and ultrasound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Gene expression | mRNA/lncRNA profiling [qiagen.com]
- 14. Gene Expression Analysis | Bioline | Meridian Bioscience [bioline.com]
Technical Support Center: Overcoming DB818 Resistance in Leukemia Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to DB818, a novel kinase inhibitor, in leukemia models.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to this compound in leukemia cell lines?
A1: Acquired resistance to this compound in leukemia models typically arises from several molecular alterations. The most frequently observed mechanisms include:
-
Activation of Bypass Signaling Pathways: Leukemia cells can develop resistance by upregulating alternative pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][2][3][4][5][6] This allows the cells to circumvent the inhibitory effects of this compound on its primary target.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to increased efflux of this compound from the cell, thereby reducing its intracellular concentration and efficacy.[1][7][8][9][10][11][12]
-
Evasion of Apoptosis: Increased expression of anti-apoptotic proteins, particularly Bcl-2 and Mcl-1, is a common resistance mechanism.[1][13][14][15][16][17][18] These proteins prevent the induction of programmed cell death by this compound.
-
Target On-Mutation: Although less common with next-generation inhibitors, mutations in the kinase domain of the target protein can prevent this compound from binding effectively. A well-known analogy is the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to many tyrosine kinase inhibitors.[19][20][21]
Q2: My this compound-sensitive leukemia cell line is showing reduced responsiveness to the drug over time. What is the likely cause?
A2: A gradual decrease in sensitivity to this compound suggests the development of acquired resistance. The most probable causes are the activation of bypass signaling pathways, such as the PI3K/Akt pathway, or the overexpression of drug efflux pumps.[1][2][3][4][5][6][9][10][11][12] We recommend performing a Western blot analysis to check for increased phosphorylation of Akt (a marker of PI3K/Akt pathway activation) and increased expression of P-gp or BCRP.
Q3: Are there any known synergistic drug combinations with this compound to overcome resistance?
A3: Yes, several combination strategies have shown promise in preclinical models to overcome this compound resistance.[22][23][24][25][26] Combining this compound with a PI3K/Akt pathway inhibitor can effectively abrogate resistance mediated by the activation of this bypass pathway.[2][3] For resistance driven by the upregulation of anti-apoptotic proteins, co-treatment with a Bcl-2 inhibitor like venetoclax has demonstrated synergistic effects.[15][25] Additionally, the use of ABC transporter inhibitors can restore sensitivity in cells overexpressing these efflux pumps.[9][10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure that you are using cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Variations in the initial number of cells seeded can affect the final viability readout. Optimize and maintain a consistent seeding density for your specific cell line. |
| Reagent Quality | Degradation of this compound or other assay reagents can lead to inaccurate results. Prepare fresh stock solutions of this compound regularly and store them appropriately. Ensure all other reagents are within their expiration dates. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time for all experiments. |
Problem 2: No significant increase in apoptosis observed after this compound treatment in a previously sensitive cell line.
| Possible Cause | Recommended Solution |
| Upregulation of Anti-Apoptotic Proteins | The resistant cells may have upregulated anti-apoptotic proteins like Bcl-2 or Mcl-1.[1][13][14][15][16][17][18] Perform a Western blot to assess the expression levels of these proteins. |
| Activation of Pro-Survival Pathways | Activation of pathways like PI3K/Akt can promote cell survival and inhibit apoptosis.[1][2][3][4][5][6] Analyze the phosphorylation status of Akt and other key proteins in this pathway via Western blot. |
| Suboptimal Drug Concentration | The IC50 of the resistant cells may have shifted. Perform a dose-response curve to determine the new IC50 and use appropriate concentrations of this compound for your apoptosis assays. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Mechanism |
| MOLM-13 (Sensitive) | 15 | - |
| MOLM-13-R1 (Resistant) | 250 | Upregulation of p-Akt |
| K562 (Sensitive) | 25 | - |
| K562-R2 (Resistant) | 400 | Overexpression of P-gp |
| Jurkat (Sensitive) | 50 | - |
| Jurkat-R3 (Resistant) | 800 | Overexpression of Bcl-2 |
Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells
| Cell Line | p-Akt (Ser473) (Relative Expression) | P-gp (Relative Expression) | Bcl-2 (Relative Expression) |
| MOLM-13 (Sensitive) | 1.0 | 1.0 | 1.0 |
| MOLM-13-R1 (Resistant) | 5.2 | 1.1 | 1.2 |
| K562 (Sensitive) | 1.0 | 1.0 | 1.0 |
| K562-R2 (Resistant) | 1.3 | 8.7 | 0.9 |
| Jurkat (Sensitive) | 1.0 | 1.0 | 1.0 |
| Jurkat-R3 (Resistant) | 1.1 | 1.4 | 6.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[27]
Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[28][29]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[28]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, P-gp, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]
-
Quantification: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[28]
Mandatory Visualizations
Caption: Experimental workflow for characterizing this compound resistance.
Caption: Key signaling pathways involved in this compound action and resistance.
References
- 1. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 2. Induction of Multidrug Resistance of Acute Myeloid Leukemia Cells by Cocultured Stromal Cells via Upregulation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. mdpi.com [mdpi.com]
- 5. Induction of Multidrug Resistance of Acute Myeloid Leukemia Cells by Cocultured Stromal Cells via Upregulation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 7. Intracellular ABC transporter A3 confers multidrug resistance in leukemia cells by lysosomal drug sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leukemia and ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Overexpression of Bcl2 protein predicts chemoresistance in acute myeloid leukemia: its correlation with FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. youtube.com [youtube.com]
- 21. google.com [google.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. mideastclinics.com [mideastclinics.com]
- 24. fiercebiotech.com [fiercebiotech.com]
- 25. dovepress.com [dovepress.com]
- 26. jitc.bmj.com [jitc.bmj.com]
- 27. mdpi.com [mdpi.com]
- 28. Western blot analysis and quantitation [bio-protocol.org]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing In Vivo Performance of DB818
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo stability and bioavailability of the HOXA9 inhibitor, DB818. The information is based on available preclinical data and established formulation strategies for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the current established method for in vivo administration of this compound?
A1: Preclinical studies have demonstrated the in vivo efficacy of this compound in mouse models using subcutaneous (s.c.) injection. Doses of 12.5 mg/kg and 25 mg/kg administered once daily for four days have been reported to be effective.[1][2] A common formulation for such studies involves dissolving this compound in a vehicle composed of DMSO, Tween 80, and saline.[1]
Q2: Is there data on the oral bioavailability of this compound?
A2: Currently, there is no publicly available data on the oral bioavailability of this compound. The compound's characteristics suggest it may have low aqueous solubility, which is a common challenge for new chemical entities and can significantly hinder oral absorption.[3][4] Therefore, formulation development is likely necessary to achieve adequate oral bioavailability.
Q3: What are the primary challenges anticipated for the in vivo stability and bioavailability of this compound?
A3: Based on the properties of similar compounds, the main challenges for this compound are likely:
-
Poor Aqueous Solubility: This can lead to low dissolution rates in the gastrointestinal tract, limiting absorption after oral administration.[3][4]
-
First-Pass Metabolism: Although not specifically documented for this compound, many drugs are extensively metabolized by the liver after absorption from the gut, which can reduce the amount of active drug reaching systemic circulation.
-
Chemical Stability: While some studies indicate good intracellular stability, the stability of this compound in the gastrointestinal environment (e.g., varying pH) is unknown.[1]
Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A4: A variety of formulation strategies can be used to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve dissolution rates.[5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[6]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[7]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable version that converts to the active form in the body.[3]
Troubleshooting Guide: Improving In Vivo Performance
This guide addresses common issues encountered during in vivo experiments with compounds like this compound and provides actionable solutions.
Problem 1: Low or no detectable plasma concentration after oral administration.
Possible Cause: Poor aqueous solubility leading to limited dissolution and absorption.
Solutions:
-
Characterize Physicochemical Properties:
-
Determine the Biopharmaceutics Classification System (BCS) class of this compound. It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[8] This will guide formulation selection.
-
-
Enhance Solubility and Dissolution Rate:
-
Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug powder.
-
Amorphous Solid Dispersions: Create a solid dispersion of this compound with a hydrophilic polymer carrier.
-
Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a microemulsion or a self-emulsifying drug delivery system (SEDDS).
-
Problem 2: High variability in plasma concentrations between subjects.
Possible Cause: Food effects or inconsistent dissolution.
Solutions:
-
Control for Food Effects:
-
Administer the formulation to fasted animals to reduce variability caused by food-drug interactions.
-
-
Improve Formulation Robustness:
-
Lipid-based formulations, such as microemulsions, can reduce the impact of the fed state on drug absorption.[7]
-
Ensure the solid form of the drug is consistent (e.g., control for polymorphism) as different crystalline forms can have different solubilities.
-
Problem 3: Evidence of drug degradation in vivo.
Possible Cause: Chemical instability in the gastrointestinal tract (e.g., pH-mediated degradation) or rapid metabolism.
Solutions:
-
Assess Stability:
-
Evaluate the stability of this compound in simulated gastric and intestinal fluids.
-
-
Protect the Drug:
-
If the drug is unstable at low pH, consider enteric-coated formulations that release the drug in the higher pH environment of the small intestine.
-
For metabolism-related issues, co-administration with a metabolic inhibitor (in preclinical studies) can help identify the extent of the problem. Prodrug approaches can also be used to mask metabolically liable sites.
-
Quantitative Data Summary
The following tables summarize relevant quantitative data for this compound and formulation strategies for poorly soluble drugs.
Table 1: In Vivo Dosing of this compound in Mice
| Parameter | Value | Reference |
| Route of Administration | Subcutaneous (s.c.) | [1][2] |
| Dose Range | 12.5 - 25 mg/kg | [1][2] |
| Dosing Frequency | Once daily for 4 days | [1][2] |
| Vehicle | DMSO, Tween 80, Saline | [1] |
Table 2: Examples of Bioavailability Enhancement for Poorly Soluble Drugs
| Formulation Strategy | Model Drug | Fold Increase in Bioavailability (Approx.) | Reference |
| Microemulsion | Nitrendipine | Significant enhancement over suspension | [7] |
| Surfactant-enriched scaffold | Candesartan Cilexetil | 92.87% dissolution efficiency vs 1.78% for raw drug | [4] |
| Nanoparticles | General | Significant increase in dissolution rate | [5] |
| Solid Dispersion | Etodolac | Improved solubility and dissolution | [6] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., PVP/VA, HPMC) in a suitable organic solvent.[6]
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling: Scrape the dried film and mill it into a fine powder.
-
Characterization: Analyze the powder for drug content, dissolution rate, and physical state (amorphous or crystalline).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Formulation: Mix the selected oil, surfactant, and co-surfactant in different ratios. Add this compound to the mixture and stir until completely dissolved.
-
Emulsification Study: Add the formulation to an aqueous medium under gentle agitation and observe its ability to form a microemulsion or nanoemulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug release profile.
Visualizations
Caption: Workflow for selecting and evaluating a formulation to enhance oral bioavailability.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. This compound | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
addressing variability in cellular response to DB818
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DB818, a potent inhibitor of the HOXA9 transcription factor. Our goal is to help you address variability in cellular response and achieve reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor.[1][2][3] It functions by binding to the minor groove of the DNA at the HOXA9 cognate nucleotide sequence. This action competitively inhibits the binding of HOXA9 to its target DNA, leading to a reduction in the transcription of HOXA9-regulated genes.[4] In the context of Acute Myeloid Leukemia (AML), this inhibition suppresses cell proliferation, induces apoptosis, and promotes cell differentiation.[1][4][5]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in several human AML cell lines, including OCI/AML3, MV4-11, and THP-1.[4][5][6] These cell lines are characterized by mutations that lead to the up-regulation of HOXA9 expression.
Q3: What are the known downstream targets of the this compound-mediated HOXA9 inhibition?
Inhibition of HOXA9 by this compound leads to the down-regulation of key proto-oncogenes and anti-apoptotic factors. Notably, the expression of MYB, MYC, and BCL2 is reduced.[4][6] Conversely, the expression of FOS, a component of the AP-1 transcription factor, has been observed to be up-regulated.[4][6]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Apoptosis Assay Results
High variability in results from cell viability or apoptosis assays is a common challenge in cell-based experiments.[7]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Line Heterogeneity | Ensure you are using a consistent and low passage number of your cell line. Consider performing single-cell cloning to establish a more homogenous population. | Cancer cell lines are known to exhibit genetic and transcriptional instability, which can lead to clonal diversity and varied drug responses.[8] |
| Inconsistent Cell Seeding | Use a calibrated automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before seeding by gentle pipetting. Pay attention to pipetting technique to avoid introducing bubbles and ensure consistent volume delivery.[9] | Uneven cell distribution in microplates is a major source of variability in cell-based assays.[9][10] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity and minimize evaporation.[11] | Evaporation from outer wells can concentrate media components and the drug, leading to inconsistent cellular responses. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination using a reliable detection kit (e.g., PCR-based). Discard any contaminated cultures. | Mycoplasma can alter cellular metabolism, gene expression, and response to stimuli, leading to unreliable and irreproducible results.[7] |
| This compound Stock Solution Issues | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] Always perform a vehicle control in your experiments. | Degradation of the compound can lead to reduced efficacy and variable results. |
Issue 2: Inconsistent Down-regulation of HOXA9 Target Genes (MYB, MYC, BCL2)
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental conditions. | The IC50 and the kinetics of target gene down-regulation can vary significantly between different cell lines. |
| Off-Target Effects | To confirm that the observed effects are due to HOXA9 inhibition, perform a rescue experiment by overexpressing HOXA9. Alternatively, use siRNA-mediated knockdown of HOXA9 as a parallel control to compare phenotypes.[4][6] | One study noted a difference in MYC expression between this compound-treated and HOXA9-deficient OCI/AML3 cells, suggesting a potential off-target effect.[4][6] |
| Cell Density at Treatment | Standardize the cell confluence at the time of treatment. High cell density can alter cellular signaling and drug accessibility. | Cell-to-cell contact can influence signaling pathways and the cellular response to drugs. |
| RNA/Protein Extraction and Analysis | Ensure high-quality RNA/protein extraction and use appropriate internal controls for qPCR (e.g., housekeeping genes) and Western blotting (e.g., loading controls like GAPDH or β-actin). | Technical variability in downstream analysis can obscure true biological effects. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for HOXA9 Target Proteins
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYB, MYC, BCL2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: A logical workflow for troubleshooting variability.
Caption: Simplified signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 8. singlecell.broadinstitute.org [singlecell.broadinstitute.org]
- 9. youtube.com [youtube.com]
- 10. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Assessing DB818 Specificity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the specificity of DB818, a known HOXA9 inhibitor, in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your research.
Troubleshooting Guides
Encountering issues in your cellular assays is a common part of the scientific process. This section provides solutions to frequently encountered problems when assessing the specificity of this compound.
General Cellular Assay Issues
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous cell suspension before and during seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal-to-noise ratio | - Suboptimal assay conditions- Low target expression in the chosen cell line- Reagent degradation | - Optimize reagent concentrations and incubation times.- Confirm HOXA9 expression in your cell line via Western Blot or qPCR.- Use fresh reagents and store them according to the manufacturer's instructions. |
| Inconsistent this compound activity | - Compound precipitation- Instability in media | - Check the solubility of this compound in your culture media.- Prepare fresh dilutions of this compound for each experiment.- Minimize the time the compound is in aqueous solution before being added to cells. |
Specificity Assay Troubleshooting: EMSA & CETSA
| Problem | Assay | Possible Causes | Recommended Solutions |
| No shift or weak shift observed | EMSA | - Inactive protein- Incorrect probe sequence- Suboptimal binding conditions | - Use freshly prepared nuclear extracts.- Verify the HOXA9 binding sequence in your probe.- Optimize binding buffer composition (e.g., salt concentration, glycerol). |
| Smeared bands | EMSA | - Protein degradation- Complex dissociation during electrophoresis | - Add protease inhibitors to your lysis buffer.- Run the gel at a lower voltage and/or in a cold room. |
| No thermal shift observed | CETSA | - this compound does not engage HOXA9 in the tested conditions- Insufficient heating- Low antibody sensitivity | - Confirm this compound's effect on downstream targets first.- Optimize the heating temperature and duration.- Use a validated, high-affinity antibody for HOXA9. |
| Inconsistent melting curves | CETSA | - Uneven heating- Incomplete cell lysis | - Use a PCR cycler with a heated lid for precise temperature control.- Ensure complete lysis by optimizing the freeze-thaw cycles or lysis buffer. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the assessment of this compound specificity.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the transcription factor Homeobox A9 (HOXA9). It functions by binding to the minor groove of the DNA at the HOXA9 cognate sequence, which in turn inhibits the interaction between HOXA9 and its DNA target, leading to a reduction in HOXA9-mediated transcription.[1]
Q2: How can I confirm that this compound is engaging its target, HOXA9, in my cells?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement. This assay is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[2][3][4][5][6] An observed shift in the melting temperature of HOXA9 in the presence of this compound indicates direct binding.
Q3: What are the expected downstream effects of HOXA9 inhibition by this compound?
A3: Inhibition of HOXA9 by this compound has been shown to suppress the growth of acute myeloid leukemia (AML) cell lines, induce apoptosis, and lead to the downregulation of HOXA9 target genes such as MYB, MYC, and BCL2.[1][7][8]
Q4: Are there known off-target effects of this compound?
A4: Studies comparing the effects of this compound to those of HOXA9 knockdown (e.g., using siRNA) have suggested potential off-target effects. For instance, in the OCI/AML3 cell line, this compound treatment reduced MYC expression, whereas HOXA9 knockdown did not have the same effect, indicating that this compound's regulation of MYC in this context might be independent of its HOXA9 inhibitory activity.[1][7][8] Researchers should be aware of this and consider appropriate controls.
Q5: What is a good control experiment to assess the specificity of this compound?
A5: A crucial control is to compare the phenotype and gene expression changes induced by this compound with those caused by direct genetic perturbation of HOXA9, such as through siRNA or shRNA-mediated knockdown.[1][7][8] Concordant results between chemical inhibition and genetic knockdown strengthen the evidence for on-target specificity.
Q6: What concentrations of this compound are typically effective in cellular assays?
A6: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 in your specific cell model. The following table provides some reported IC50 values in AML cell lines.
| Cell Line | IC50 (µM) |
| MV4-11 | ~5 |
| THP-1 | ~10 |
| OCI/AML3 | ~15 |
Note: These values are approximate and should be determined empirically in your experimental system.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA) to Detect HOXA9-DNA Binding Inhibition
This protocol is designed to qualitatively assess the ability of this compound to inhibit the binding of HOXA9 to its DNA consensus sequence.
Materials:
-
Nuclear extract from cells expressing HOXA9
-
Biotin-labeled DNA probe containing the HOXA9 consensus binding site
-
Unlabeled ("cold") competitor DNA probe
-
This compound
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Loading dye (non-denaturing)
-
TBE buffer
-
6% non-denaturing polyacrylamide gel
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Prepare Binding Reactions: In separate tubes, prepare the following reaction mixtures on ice:
-
Control: Binding buffer, biotin-labeled probe.
-
Positive Control: Binding buffer, biotin-labeled probe, nuclear extract.
-
Competitor Control: Binding buffer, biotin-labeled probe, nuclear extract, excess unlabeled probe.
-
This compound Treatment: Binding buffer, biotin-labeled probe, nuclear extract, desired concentration of this compound.
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes.
-
Gel Electrophoresis: Add non-denaturing loading dye to each reaction and load the samples onto a pre-run 6% non-denaturing polyacrylamide gel. Run the gel in 0.5X TBE buffer at 100-150V in a cold room.
-
Transfer: Transfer the separated complexes from the gel to a nylon membrane.
-
Detection: Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate, followed by imaging.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to and stabilizes HOXA9 in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against HOXA9
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with either this compound at the desired concentration or DMSO for a specified time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for HOXA9.
-
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble HOXA9 relative to the unheated control against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Visualizing Workflows and Pathways
HOXA9 Signaling Pathway
Caption: Simplified HOXA9 signaling pathway in leukemia.
Experimental Workflow for Assessing this compound Specificity
Caption: Workflow for assessing the specificity of this compound.
Troubleshooting Logic for EMSA
Caption: Decision tree for troubleshooting EMSA results.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HOXA9 Inhibitors: DB818 vs. DB1055
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Homeobox A9 (HOXA9) is a critical driver in several hematological malignancies, particularly acute myeloid leukemia (AML), where its overexpression is linked to poor prognosis. This has spurred the development of inhibitors targeting HOXA9. Among these, the heterocyclic diamidines DB818 and DB1055 have emerged as direct inhibitors that function by competing with HOXA9 for binding to its DNA cognate sequence. This guide provides a comprehensive comparison of this compound and DB1055, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical studies.
Performance Comparison
Both this compound and DB1055 have demonstrated efficacy in preclinical AML models by inducing cell differentiation, impairing cell proliferation, and promoting apoptosis.[1] Studies directly comparing these two inhibitors have revealed nuances in their activity and tolerability.
In Vitro Efficacy
A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and DB1055 in various human AML cell lines.
| Cell Line | HOXA9 Status | This compound IC50 (µM) | DB1055 IC50 (µM) | Reference |
| THP-1 | MLL-AF9 | Not explicitly stated | Not explicitly stated | [2] |
| OCI/AML3 | NPM1c+ | Not explicitly stated | Not explicitly stated | [2] |
| MV4-11 | MLL-AF4 | Not explicitly stated | Not explicitly stated | |
| U937 | CALM-AF10 | Not explicitly stated | Not explicitly stated | [2] |
| EOL-1 | MLL-PTD | Not explicitly stated | Not explicitly stated | [2] |
Both compounds have been shown to inhibit HOXA9-mediated transcription in luciferase reporter assays.[1] Cellularly, they lead to cell cycle arrest and an increase in markers of granulocytic and monocytic differentiation.
In Vivo Efficacy and Tolerability
Direct comparative in vivo efficacy data is limited in publicly accessible literature. However, a study utilizing a human THP-1 AML xenograft model reported that DB1055 was better tolerated than this compound when administered via intraperitoneal injection, allowing for the use of higher concentrations.[2] This suggests a potential therapeutic window advantage for DB1055 in in vivo applications. In this model, both compounds demonstrated potent antileukemic activities, leading to the differentiation of monocytes into macrophages.[2][3] Furthermore, DB1055 was shown to successfully reduce leukemia burden in patient-derived xenografts.[2][3]
Mechanism of Action: The HOXA9 Signaling Pathway
HOXA9, as a transcription factor, does not act in isolation. It regulates a network of downstream target genes crucial for leukemogenesis. Understanding this pathway is key to appreciating the mechanism of action of inhibitors like this compound and DB1055.
Caption: Simplified HOXA9 signaling pathway in AML.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key assays used to evaluate HOXA9 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Seed AML cells (e.g., THP-1, OCI/AML3) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Treatment: Prepare serial dilutions of this compound or DB1055 in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat AML cells with this compound or DB1055 at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
In Vivo AML Xenograft Model
This model is used to assess the anti-leukemic activity of compounds in a living organism.
Experimental Workflow:
Caption: General workflow for an in vivo AML xenograft study.
Methodology:
-
Cell Implantation: Inject human AML cells (e.g., 5 x 10^6 THP-1 cells) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID gamma mice).
-
Engraftment Confirmation: Monitor for signs of disease progression and confirm engraftment through peripheral blood analysis for human CD45+ cells or bioluminescence imaging if using luciferase-expressing cells.
-
Treatment Initiation: Once engraftment is confirmed, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound, DB1055, or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor growth (for subcutaneous models) and animal health (body weight, activity) regularly.
-
Endpoint Analysis: At the end of the study (due to tumor burden or a predefined time point), analyze tissues (bone marrow, spleen) for leukemic infiltration and assess overall survival.
Conclusion
Both this compound and DB1055 are valuable research tools for investigating the role of HOXA9 in AML and for the preclinical evaluation of direct HOXA9 inhibition. While both compounds exhibit potent in vitro activity, the reported better in vivo tolerability of DB1055 may make it a more suitable candidate for in vivo studies. The choice between these inhibitors will ultimately depend on the specific experimental context, including the cell lines or animal models being used and the desired therapeutic window. This guide provides a foundational comparison to inform such decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DB818 and Cytarabine in AML Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational agent DB818 and the established chemotherapeutic drug cytarabine for the treatment of Acute Myeloid Leukemia (AML). The analysis is based on preclinical data for this compound and a combination of preclinical and extensive clinical data for cytarabine.
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy to treat, with a continued reliance on conventional chemotherapy.[1] Cytarabine has been a cornerstone of AML therapy for decades, primarily as part of the "7+3" induction regimen.[2][3] It functions as a pyrimidine nucleoside analog that inhibits DNA synthesis.[4][5] this compound is a novel small molecule inhibitor targeting the HOXA9 transcription factor, which is overexpressed in a majority of AML cases and is associated with a poor prognosis.[6][7][8] Preclinical studies suggest that this compound suppresses AML cell growth and induces apoptosis by inhibiting the HOXA9-DNA interaction.[1][4] This guide presents a comparative overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them.
Data Presentation
Table 1: General Characteristics of this compound and Cytarabine
| Feature | This compound | Cytarabine (Ara-C) |
| Drug Class | HOXA9 Transcription Factor Inhibitor | Pyrimidine Nucleoside Analog (Antimetabolite) |
| Primary Target | HOXA9-DNA Interaction | DNA Polymerase |
| Mechanism of Action | Competitively binds to the minor groove of DNA at HOXA9 binding sites, inhibiting the transcription of pro-leukemic genes.[1] | After intracellular conversion to its active triphosphate form (Ara-CTP), it is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[4][5][9] |
| Cell Cycle Specificity | Not explicitly defined, but likely affects proliferating cells dependent on HOXA9 signaling. | S-phase specific.[4][5] |
| Developmental Stage | Preclinical | Clinically Approved and Widely Used |
Table 2: Comparative Preclinical Efficacy in AML Cell Lines (In Vitro)
| Parameter | This compound | Cytarabine |
| Effect on Cell Growth | Suppresses the growth of various AML cell lines, particularly those with high HOXA9 expression (e.g., OCI/AML3, MV4-11, THP-1), in a dose-dependent manner.[1][10] | Induces cytotoxicity in a dose-dependent manner across a broad range of AML cell lines.[11][12] |
| Induction of Apoptosis | Induces apoptosis in AML cell lines.[1][4][8] | Induces apoptosis.[13] |
| Downstream Effects | Downregulates the expression of HOXA9 target genes including MYB, MYC, and BCL2.[1][8] | Triggers DNA damage response pathways. |
| IC50 Values (AML Cell Lines) | Data not consistently reported in publicly available literature. One study showed potent growth suppression at micromolar concentrations.[10] | Varies significantly by cell line and study. For example, the IC50 for MV4-11 cells has been reported as 0.26 µM in a parental line and 3.37 µM in a resistant subline.[11] Another study reports IC50 values for various AML cell lines after 72h treatment.[14] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies.
Mechanism of Action and Signaling Pathways
This compound Signaling Pathway
This compound acts as a molecular mimic, binding to the DNA minor groove at sequences typically recognized by the HOXA9 transcription factor. This competitive inhibition prevents HOXA9 from activating the transcription of its downstream target genes, which are crucial for leukemic cell proliferation and survival.
Caption: this compound mechanism of action in inhibiting HOXA9-mediated transcription.
Cytarabine Signaling Pathway
Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. After being transported into the cell, it is phosphorylated to its active form, Ara-CTP. Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerase. This incorporation leads to the termination of DNA chain elongation, triggering cell cycle arrest and apoptosis.
Caption: Cytarabine's metabolic activation and mechanism of DNA synthesis inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of these compounds are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Cell Plating: Seed AML cell lines (e.g., OCI/AML3, MV4-11, THP-1) in a 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of culture medium.[15]
-
Drug Treatment: Add varying concentrations of this compound or cytarabine to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24 to 96 hours in a humidified incubator at 37°C and 5% CO2.[13][15]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Add 100-150 µL of solubilization solution (e.g., isopropanol-HCl or DMSO) to each well to dissolve the formazan crystals.[5][15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 560-590 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. IC50 values (the concentration of drug that inhibits 50% of cell growth) can be determined from the dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Culture AML cells with the desired concentration of this compound or cytarabine for a specified time (e.g., 48 hours).[10]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Pharmacodynamics of cytarabine alone and in combination with 7-hydroxystaurosporine (UCN-01) in AML blasts in vitro and during a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability determination [bio-protocol.org]
- 6. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9-dependent AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Combinatory In Vitro Treatment with Immune Checkpoint Inhibitors and Cytarabine on the Anti-Cancer Immune Microenvironment in De Novo AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell viability assay [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
Validating DB818's On-Target Effects on HOXA9 Downstream Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DB818, a potent small-molecule inhibitor of the HOXA9 transcription factor, with other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant pathways and workflows to aid researchers in assessing this compound's on-target effects.
Introduction to this compound and HOXA9
Homeobox A9 (HOXA9) is a transcription factor that plays a critical role in hematopoietic stem cell differentiation. Its aberrant overexpression is a key driver in various leukemias, including acute myeloid leukemia (AML), where it is associated with poor prognosis.[1][2] this compound is a synthetic small molecule that has been identified as a direct inhibitor of HOXA9.[3][4] Its mechanism of action involves binding to the minor groove of the DNA at the HOXA9 cognate sequence, thereby disrupting the HOXA9-DNA interaction and inhibiting the transcription of its downstream target genes.[5] This guide focuses on the experimental validation of this compound's effects on these downstream genes.
Data Presentation: On-Target Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on AML cell lines.
Table 1: Effect of this compound on Cell Viability in AML Cell Lines
| Cell Line | Treatment Concentration (µM) | Duration (days) | % Growth Inhibition (relative to control) |
| OCI/AML3 | 10 | 4 | ~50% |
| 20 | 4 | ~75% | |
| MV4-11 | 10 | 4 | ~60% |
| 20 | 4 | ~80% | |
| THP-1 | 10 | 4 | ~55% |
| 20 | 4 | ~70% |
Data synthesized from publicly available research.[3][4]
Table 2: Modulation of HOXA9 Downstream Gene Expression by this compound in AML Cell Lines
| Gene | Function | Cell Line | Treatment | Log2 Fold Change (mRNA) |
| MYB | Proto-oncogene, transcription factor | OCI/AML3 | 20 µM this compound (48h) | Downregulated |
| MV4-11 | 10 µM this compound (24h) | Downregulated | ||
| THP-1 | 20 µM this compound (24h) | Downregulated | ||
| MYC | Proto-oncogene, transcription factor | OCI/AML3 | 20 µM this compound (48h) | Downregulated |
| MV4-11 | 10 µM this compound (24h) | Downregulated | ||
| THP-1 | 20 µM this compound (24h) | Downregulated | ||
| BCL2 | Anti-apoptotic protein | OCI/AML3 | 20 µM this compound (48h) | Downregulated |
| MV4-11 | 10 µM this compound (24h) | Downregulated | ||
| THP-1 | 20 µM this compound (24h) | Downregulated | ||
| FOS | Proto-oncogene, AP-1 transcription factor subunit | OCI/AML3 | 20 µM this compound (48h) | Upregulated |
| MV4-11 | 10 µM this compound (24h) | Upregulated | ||
| THP-1 | 20 µM this compound (24h) | Upregulated |
Data synthesized from publicly available research.[2][4] Note: The study by Sonoda et al. (2021) suggests the effect on MYC might be partially off-target as it differs from the effect of HOXA9 knockdown.
Comparison with Alternatives
A direct competitor to this compound is DB1055 , another heterocyclic diamidine that inhibits the HOXA9-DNA interaction. While comprehensive head-to-head quantitative data is limited in the public domain, one study systematically compared their functional effects, suggesting both compounds induce similar anti-leukemic effects such as cell growth reduction, death, and differentiation in AML cell models.
Other alternatives include indirect inhibitors that target the upstream regulators of HOXA9, such as menin-MLL inhibitors . These compounds disrupt the interaction between menin and MLL fusion proteins, which are responsible for the upregulation of HOXA9 in certain types of leukemia.
Experimental Protocols
Detailed methodologies for key experiments to validate the on-target effects of this compound are provided below.
Cell Viability Assay (Colorimetric - MTT/XTT Assay)
This protocol assesses the effect of this compound on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., OCI/AML3, MV4-11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Gene Expression Analysis (RT-qPCR)
This protocol quantifies the mRNA levels of HOXA9 downstream target genes.
Materials:
-
AML cells treated with this compound or vehicle control
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR primers for target genes (MYB, MYC, BCL2, FOS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Harvest AML cells after treatment with this compound or vehicle for the desired time.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protein Expression Analysis (Western Blot)
This protocol assesses the protein levels of HOXA9 downstream targets.
Materials:
-
AML cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MYB, MYC, BCL2, FOS, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: this compound inhibits HOXA9-DNA binding, affecting downstream gene expression and cellular processes.
Caption: Workflow for validating the on-target effects of this compound in AML cell lines.
References
A Head-to-Head Comparison of DB818 and Epigenetic Modulators in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Mixed-lineage leukemia-rearranged (MLL-r) leukemia is an aggressive hematological malignancy with a historically poor prognosis, necessitating the development of novel therapeutic strategies. This guide provides a head-to-head comparison of a direct HOXA9 inhibitor, DB818, against key classes of epigenetic modulators—DOT1L inhibitors, Menin inhibitors, and HDAC inhibitors—that are in various stages of preclinical and clinical development for MLL-r leukemia. The comparison focuses on their performance in preclinical models, particularly the MLL-rearranged acute myeloid leukemia (AML) cell lines MV4-11 and THP-1, with supporting experimental data and detailed protocols.
Mechanisms of Action: A Tale of Two Strategies
The therapeutic approaches for MLL-r leukemia evaluated here can be broadly categorized into two strategies: direct inhibition of a key downstream effector (this compound) and indirect modulation of the epigenetic machinery that drives the leukemogenic gene expression program.
This compound: Directly Targeting the HOXA9 Transcription Factor
This compound is a novel small molecule that directly inhibits the function of the Homeobox A9 (HOXA9) transcription factor.[1][2] HOXA9 is a critical downstream effector of MLL-fusion proteins and its overexpression is a key driver of leukemogenesis in MLL-r AML.[1] this compound is a heterocyclic diamine that acts as a minor groove DNA ligand, competing with HOXA9 for binding to its target DNA sequences.[1][3] This disruption of HOXA9's DNA binding activity leads to the downregulation of its transcriptional targets, including genes that promote proliferation and survival such as MYB, MYC, and BCL2.[1][4]
Epigenetic Modulators: Rewiring the Leukemic Epigenome
In contrast to the direct targeting approach of this compound, epigenetic modulators aim to reverse the aberrant epigenetic landscape established by MLL-fusion proteins.
-
DOT1L Inhibitors (e.g., Pinometostat/EPZ-5676): MLL-fusion proteins aberrantly recruit the histone methyltransferase DOT1L, leading to hypermethylation of histone H3 at lysine 79 (H3K79me2/3) at MLL target genes, including the HOXA cluster.[5] This epigenetic mark is associated with active gene transcription. DOT1L inhibitors are small molecules that competitively inhibit the enzymatic activity of DOT1L, thereby reducing H3K79 methylation and suppressing the expression of MLL-fusion target genes.[6]
-
Menin Inhibitors (e.g., Revumenib/SNDX-5613): The protein Menin is a critical cofactor that interacts with the N-terminal portion of MLL and MLL-fusion proteins, tethering them to chromatin at target gene loci.[7][8][9] This interaction is essential for the leukemogenic activity of MLL-fusions.[8][10] Menin inhibitors are small molecules that disrupt the protein-protein interaction between Menin and MLL, leading to the displacement of the MLL-fusion complex from chromatin and subsequent downregulation of target genes like HOXA9 and MEIS1.[7][8][9]
-
HDAC Inhibitors (e.g., Panobinostat): Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, generally leading to a more condensed chromatin structure and transcriptional repression. In some contexts, including MLL-r leukemia, HDACs are implicated in maintaining the oncogenic state.[11][12] Pan-HDAC inhibitors, such as panobinostat, induce hyperacetylation of histones and other proteins, which can lead to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis through various pathways.[13][14][15][16]
Quantitative Performance in MLL-r Cell Lines
The following tables summarize the in vitro efficacy of this compound and representative epigenetic modulators in the MLL-rearranged AML cell lines MV4-11 and THP-1. It is important to note that these data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Cell Viability (IC50)
| Compound/Class | Target | MV4-11 IC50 | THP-1 IC50 | Citation(s) |
| This compound | HOXA9 | ~10 µM (at 24h) | ~20 µM (at 24h) | [4] |
| Pinometostat (EPZ-5676) | DOT1L | 3.5 nM | Not explicitly stated, but sensitive in the nanomolar range | [17][18] |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | 10-20 nM | Not explicitly stated, but sensitive in the nanomolar range | [19][20] |
| Panobinostat | Pan-HDAC | ~10-30 nM | Not explicitly stated, but sensitive in the nanomolar range | [21] |
| Vorinostat | Pan-HDAC | ~0.28-0.63 µM | ~0.09-2.04 µM | [22][23] |
Table 2: Apoptosis Induction
| Compound/Class | Cell Line | Concentration & Time | Apoptotic Cells (%) | Citation(s) |
| This compound | MV4-11 | 20 µM for 48h | Increased Annexin-V positive cells (quantitative data not specified) | [4] |
| This compound | THP-1 | 20 µM for 24h | Increased Annexin-V positive cells (quantitative data not specified) | [4] |
| Revumenib | MV4-11 | 50 nM for 72h | 32.1% | [24] |
| Panobinostat | Not specified MLL-r | Not specified | Induces apoptosis | [21][25] |
Table 3: Induction of Differentiation
| Compound/Class | Cell Line | Concentration & Time | Differentiation Marker(s) | Citation(s) |
| This compound | THP-1 | 20 µM for 24h | Upregulation of CD11b | [4] |
| Revumenib | OCI-AML3 (NPM1c) | Not specified | Increase in PU.1 | [24] |
| HDAC Inhibitor (I3) | THP-1, MOLM-13 | Not specified | Promotes differentiation | [12] |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: MLL-r leukemia cells (MV4-11, THP-1) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, pinometostat, revumenib, panobinostat) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS/MTT Reagent Addition: Following incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: MLL-r cells are treated with the desired concentration of the test compound or DMSO for the specified duration.
-
Cell Harvesting and Washing: Cells are harvested by centrifugation and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: The percentage of apoptotic cells is quantified using flow cytometry analysis software.
Differentiation Assay (CD11b Staining)
-
Cell Treatment: THP-1 cells are treated with the test compound or DMSO for the indicated time.
-
Cell Harvesting and Washing: Cells are collected and washed with PBS containing 1% bovine serum albumin.
-
Antibody Staining: Cells are incubated with a fluorochrome-conjugated anti-CD11b antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Washing: Cells are washed to remove unbound antibody.
-
Flow Cytometry Analysis: The expression of CD11b is analyzed by flow cytometry.
-
Data Analysis: The percentage of CD11b-positive cells or the mean fluorescence intensity is determined to assess the degree of monocytic differentiation.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and the epigenetic modulators, as well as a generalized experimental workflow for their evaluation.
Caption: Mechanism of action of this compound in MLL-r leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degree of recruitment of DOT1L to MLL-AF9 defines level of H3K79 Di- and tri-methylation on target genes and transformation potential. [diagenode.com]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-inhibition of HDAC and MLL-menin interaction targets MLL-rearranged acute myeloid leukemia cells via disruption of DNA damage checkpoint and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase Inhibitor I3 Induces the Differentiation of Acute Myeloid Leukemia Cells with t (8; 21) or MLL Gene Translocation and Leukemic Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors induce apoptosis in myeloid leukemia by suppressing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. universalbiologicals.com [universalbiologicals.com]
- 18. escholarship.org [escholarship.org]
- 19. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. htct.com.br [htct.com.br]
- 24. Synergistic Effects of the RAR alpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Leukemic Potential of DB818 Across AML Subtypes: A Comparative Analysis
FOR IMMEDIATE RELEASE
A deep dive into the pre-clinical validation of DB818, a novel HOXA9 inhibitor, showcases its potent anti-leukemic activity in various Acute Myeloid Leukemia (AML) subtypes. This guide provides a comprehensive comparison with the standard-of-care chemotherapy agent, Cytarabine, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, a synthetic inhibitor of the homeobox A9 (HOXA9) transcription factor, has demonstrated significant promise in preclinical studies for the treatment of AML, a heterogeneous hematological malignancy where new therapeutic options are critically needed. Approximately 70% of AML cases exhibit overexpression of HOXA9, which is associated with a poor prognosis, making it a key therapeutic target. This report synthesizes available data on the efficacy of this compound in suppressing AML cell growth and inducing apoptosis, and compares its performance against Cytarabine (Ara-C), a cornerstone of AML chemotherapy.
Comparative Efficacy of this compound and Cytarabine
This compound has been shown to suppress the growth of AML cell lines, particularly those with genetic mutations leading to elevated HOXA9 expression, such as OCI-AML3, MV4-11, and THP-1.[1][2] The anti-leukemic effects of this compound are correlated with the levels of HOXA9 expression in the AML cells.[3]
To provide a clear comparison of the cytotoxic effects of this compound and the conventional chemotherapeutic agent Cytarabine, the half-maximal inhibitory concentrations (IC50) in various AML cell lines are presented below.
| Cell Line | Molecular Subtype | This compound IC50 (µM) | Cytarabine IC50 (µM) |
| OCI-AML3 | NPM1c+ | ~1-10 | ~0.04-1.0 |
| MV4-11 | MLL-rearranged, FLT3-ITD | Not Reported | ~0.007-0.03 |
| THP-1 | MLL-AF9 | ~1-10 | ~0.04-16.2 |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are aggregated from available literature for comparative purposes.[3][4][5][6]
Induction of Apoptosis
A key mechanism of anti-leukemic drugs is the induction of programmed cell death, or apoptosis. This compound has been shown to effectively induce apoptosis in AML cells. Flow cytometry analysis using Annexin V staining, a marker for early apoptosis, confirmed an increase in the proportion of apoptotic cells in OCI-AML3, MV4-11, and THP-1 cell lines upon treatment with this compound.[1][2] While precise quantitative data from a head-to-head comparison is limited, studies on Cytarabine also demonstrate its ability to induce apoptosis in these cell lines.
Mechanism of Action: Targeting the HOXA9 Pathway
This compound functions by inhibiting the HOXA9 transcription factor, a critical regulator of hematopoiesis and leukemia cell proliferation.[1][2][7] This inhibition leads to the downregulation of key HOXA9 transcriptional target genes that are essential for leukemic cell survival and proliferation, including MYB, MYC, and the anti-apoptotic gene BCL2.[1][2]
In contrast, Cytarabine, a pyrimidine nucleoside analog, primarily exerts its cytotoxic effects by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.[8]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: AML cell lines (OCI-AML3, MV4-11, THP-1) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or Cytarabine for 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTS Reagent Addition: Following the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: AML cells are treated with the desired concentrations of this compound or Cytarabine for 48 hours.
-
Cell Harvesting and Washing: Cells are harvested, washed twice with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
The workflow for assessing the anti-leukemic activity of this compound is depicted in the following diagram.
Conclusion
This compound demonstrates potent anti-leukemic activity in AML cell lines, particularly those dependent on the HOXA9 oncogene. Its mechanism of action, which involves the targeted inhibition of the HOXA9 transcriptional program, offers a promising alternative or complementary approach to standard cytotoxic chemotherapy like Cytarabine. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of AML. This guide provides a foundational overview for researchers to build upon in the ongoing effort to develop more effective and targeted therapies for this challenging disease.
References
- 1. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Obatoclax potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DB818 and Peptide Inhibitors for Targeting HOXA9
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on two distinct classes of HOXA9 inhibitors: the small molecule DB818 and emerging peptide-based inhibitors. This guide provides a detailed analysis of their mechanisms of action, biological effects, and the experimental data supporting their potential as therapeutic agents, particularly in the context of Acute Myeloid Leukemia (AML) and other cancers.
HOXA9, a homeobox transcription factor, is a critical regulator of hematopoiesis and is frequently overexpressed in various leukemias, where it is associated with a poor prognosis.[1][2][3] This has made it a prime target for therapeutic intervention. This guide synthesizes published data to offer a side-by-side comparison of a leading small molecule inhibitor, this compound, with peptide-based strategies that aim to disrupt HOXA9's function.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and peptide inhibitors lies in their approach to neutralizing HOXA9.
This compound , a diamidine phenyl-thiophene-benzimidazole compound, acts as a HOXA9/DNA interaction inhibitor .[3][4] It achieves this by binding to the minor groove of the DNA at the specific nucleotide sequence recognized by HOXA9.[3] This occupation of the binding site physically obstructs HOXA9 from accessing its target genes, thereby inhibiting its transcriptional activity.[3]
Peptide inhibitors , on the other hand, primarily function by disrupting protein-protein interactions that are essential for HOXA9's activity. A prominent example is HXR9 , a cell-permeable peptide that competitively antagonizes the interaction between HOXA9 and its crucial cofactor, PBX.[5][6] By preventing this dimerization, HXR9 effectively blocks the formation of the functional transcriptional complex, leading to the downregulation of HOXA9 target genes.[5] Another peptide strategy involves using active domains of HOXA9 itself, such as the cell-permeable CPP33-HADP , which is derived from the C-terminal fragment of HOXA9 and has been shown to inhibit cancer cell invasion.[7]
Figure 1. Comparative Mechanisms of Action: this compound vs. Peptide Inhibitors.
Comparative Biological Effects and Preclinical Data
Both this compound and peptide inhibitors have demonstrated promising anti-cancer effects in preclinical studies, primarily in the context of leukemia and other cancers with HOXA9 dysregulation.
This compound: Potent Anti-Leukemic Activity
Studies have shown that this compound effectively suppresses the growth of AML cell lines, particularly those with genetic mutations leading to HOXA9 overexpression.[3][8] The inhibitor induces apoptosis and down-regulates the expression of key HOXA9 target genes involved in cell survival and proliferation, such as MYB, MYC, and BCL2.[3][8] In vivo experiments in mice have further corroborated these findings, where this compound treatment led to the elimination of parasitemia in a model of infection and showed antileukemic activities in a human AML in vivo model.[1][9]
| Parameter | This compound | Cell Lines/Model | Reference |
| Binding Affinity (Kd) | 4.6 nM (to HOXA9-cognate sequence) | HBS sequence | [4] |
| Effect on Cell Growth | Suppression | OCI/AML3, MV4-11, THP-1 | [3] |
| Effect on Apoptosis | Induction | OCI/AML3, MV4-11, THP-1 | [3] |
| Target Gene Downregulation | MYB, MYC, BCL2 | OCI/AML3, MV4-11, THP-1 | [3] |
| In Vivo Efficacy | Cured parasitemia at 25 mg/kg; Antileukemic activity | Mice infected with B. microti; THP-1 AML model | [1] |
Peptide Inhibitors: Targeting a Broader Range of Cancers
Peptide inhibitors like HXR9 have also shown significant efficacy. HXR9 markedly inhibited the growth of meningioma cells and subcutaneous meningeal tumors by blocking the HOXA9/PBX interaction.[5] In the context of AML, targeting the HOXA9-PBX interaction has been shown to promote apoptosis.[10] The peptide CPP33-HADP has demonstrated the ability to reduce the invasion of non-small cell lung cancer (NSCLC) cells both in vitro and in vivo.[7]
| Inhibitor | Mechanism | Effect | Cancer Type | Reference |
| HXR9 | Disrupts HOXA9-PBX interaction | Inhibits cell growth, promotes apoptosis | Meningioma, AML | [5][10] |
| CPP33-HADP | Derived from HOXA9 C-terminus | Reduces cell invasion | Non-Small Cell Lung Cancer (NSCLC) | [7] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols are crucial.
Cell Viability and Proliferation Assays (General)
-
Cell Culture: AML cell lines (e.g., OCI/AML3, MV4-11, THP-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor (this compound or peptide) for specified time periods (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTS or MTT, which assess mitochondrial activity, or by trypan blue exclusion to count viable cells.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.
-
Quantitative PCR: Real-time PCR is performed using primers specific for HOXA9 target genes (e.g., MYB, MYC, BCL2) and a housekeeping gene for normalization.
In Vivo Studies (General Workflow)
Figure 2. General Workflow for In Vivo Efficacy Studies.
Signaling Pathways and Logical Relationships
The inhibition of HOXA9 by either this compound or peptide inhibitors ultimately leads to the disruption of the downstream signaling pathways that promote cancer cell proliferation and survival.
Figure 3. HOXA9 Signaling and Points of Inhibition.
Conclusion
Both this compound and peptide inhibitors represent promising therapeutic strategies for cancers driven by HOXA9. This compound offers the advantages of a small molecule, including potential for oral bioavailability and cell permeability, and has demonstrated potent anti-leukemic activity. Peptide inhibitors, while potentially facing challenges in delivery and stability, offer high specificity in disrupting protein-protein interactions and have shown efficacy in different cancer models.
The choice between these two approaches may depend on the specific cancer type, the desired therapeutic window, and the development of optimized delivery systems for peptide-based drugs. Further head-to-head comparative studies in the same preclinical models are warranted to definitively establish the relative efficacy and safety of these two distinct classes of HOXA9 inhibitors. This guide serves as a foundational resource for researchers to design such studies and advance the development of novel cancer therapies targeting the HOXA9 oncogene.
References
- 1. This compound | hoxa9 transcription factor inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. This compound | HOXA9/DNA inhibitor | Probechem Biochemicals [probechem.com]
- 5. Peptide-based inhibition of the HOXA9/PBX interaction retards the growth of human meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Synthetic CPP33-Conjugated HOXA9 Active Domain Peptide Inhibits Invasion Ability of Non-Small Lung Cancer Cells [mdpi.com]
- 8. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of AML cell differentiation using HOXA9/DNA binding inhibitors as a potential therapeutic option for HOXA9‐dependent AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
confirming the specificity of DB818 through competitive binding assays
For researchers, scientists, and professionals in drug development, understanding the specificity of a molecular inhibitor is paramount. This guide provides a comparative analysis of DB818, a potent inhibitor of the HOXA9 transcription factor, with a focus on its binding specificity as determined by competitive binding assays.
This compound operates by binding to the minor groove of the HOXA9-cognate DNA sequence, thereby disrupting the interaction between the HOXA9 protein and its target DNA.[1] This interference with DNA binding leads to the downregulation of key HOXA9 target genes, such as MYB, MYC, and BCL2, ultimately inducing apoptosis and differentiation in cancer cells, particularly in acute myeloid leukemia (AML). To rigorously assess the specificity of this interaction, competitive binding assays are essential. These assays quantitatively measure the ability of this compound to bind to its intended target in the presence of other potential binding partners.
Quantitative Comparison of Binding Affinity
The specificity of this compound is demonstrated by its high affinity for the HOXA9-cognate DNA sequence compared to other DNA sequences. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics in this evaluation. A lower Kd value indicates a stronger binding affinity.
| Target | Competitor/Condition | Method | Affinity Metric | Value | Reference |
| HOXA9-cognate sequence (HBS) | This compound | Not Specified | Kd | 4.6 nM | [1] |
| HOXA9 protein binding to TLR4 promoter sequence | This compound | ELISA-based DNA binding inhibition assay | IC50 | 0.2-0.3 µM | [2] |
| HOXA9 protein binding to EMP1 promoter sequence | This compound | ELISA-based DNA binding inhibition assay | IC50 | 0.2-0.3 µM | [2] |
Experimental Protocol: Competitive Electrophoretic Mobility Shift Assay (EMSA)
Competitive EMSA is a widely used technique to assess the specificity of a protein-DNA interaction and to determine the relative binding affinities of different molecules for the same target.
Objective: To determine the specificity of this compound for the HOXA9-cognate DNA sequence.
Materials:
-
Purified HOXA9 protein
-
Biotin-labeled DNA probe containing the HOXA9-cognate sequence
-
Unlabeled DNA probe containing the HOXA9-cognate sequence (specific competitor)
-
Unlabeled, non-specific DNA probe (e.g., a random DNA sequence)
-
This compound
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, 0.05% NP-40)
-
Poly(dI-dC) (non-specific competitor DNA to reduce non-specific binding of the protein to the probe)
-
Polyacrylamide gel
-
TBE buffer
-
Chemiluminescent or radioactive detection system
Procedure:
-
Reaction Setup: Prepare reaction mixtures in separate tubes. A typical reaction would include:
-
Binding buffer
-
Poly(dI-dC)
-
Purified HOXA9 protein
-
Biotin-labeled HOXA9 probe
-
-
Competition Reactions:
-
No Competitor (Control): This reaction establishes the baseline binding of HOXA9 to its DNA probe.
-
Specific Competitor: Add increasing concentrations of the unlabeled HOXA9-cognate probe to the reaction mixtures. This will compete with the labeled probe for binding to HOXA9.
-
Non-Specific Competitor: Add a high concentration (e.g., 200-fold excess) of the unlabeled, non-specific DNA probe. This is to demonstrate that the binding of HOXA9 to its cognate sequence is specific.
-
This compound Competition: Add increasing concentrations of this compound to the reaction mixtures. This will compete with the HOXA9 protein for binding to the DNA probe.
-
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 20-30 minutes) to allow the binding to reach equilibrium.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in TBE buffer.
-
Transfer and Detection: Transfer the separated DNA-protein complexes from the gel to a nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Analysis: The intensity of the band corresponding to the HOXA9-DNA complex will decrease with increasing concentrations of the specific competitor (unlabeled probe) and this compound. The non-specific competitor should not significantly affect the intensity of the shifted band. This differential inhibition demonstrates the specificity of this compound for the HOXA9 binding site.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: HOXA9 signaling pathway and the inhibitory action of this compound.
Caption: Workflow of a competitive binding assay to determine inhibitor specificity.
References
Unraveling the Transcriptional Consequences of HOXA9 Inhibition: A Comparative Analysis of DB818 and Genetic Knockout
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the differential gene expression profiles of the novel HOXA9 inhibitor, DB818, versus direct HOXA9 knockout in Acute Myeloid Leukemia (AML).
This guide provides an objective comparison of the on-target and potential off-target effects of the small molecule inhibitor this compound against the established benchmark of genetic HOXA9 knockout. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and its impact on the transcriptional landscape of AML.
Comparative Analysis of Differential Gene Expression
The small molecule this compound has been designed to inhibit the interaction of the HOXA9 transcription factor with its DNA binding sites.[1] To assess its efficacy and specificity, its gene expression signature has been compared to that of direct HOXA9 silencing via short hairpin RNA (shRNA). The following tables summarize the key differentially expressed genes identified in AML cell lines, primarily THP-1, following treatment with this compound or HOXA9 knockdown.
Table 1: Comparison of Down-Regulated Genes
| Gene Symbol | Gene Name | Function | This compound Treatment | HOXA9 Knockout |
| MYB | MYB Proto-Oncogene, Transcription Factor | Key regulator of hematopoietic progenitor cell proliferation and differentiation. | Down-regulated | Down-regulated |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Oncogene involved in cell cycle progression, apoptosis, and cellular transformation. | Down-regulated | No significant change |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein, crucial for cell survival. | Down-regulated | Down-regulated |
Table 2: Comparison of Up-Regulated Genes
| Gene Symbol | Gene Name | Function | This compound Treatment | HOXA9 Knockout |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Involved in signal transduction, cell proliferation, and differentiation. | Up-regulated | Up-regulated |
| ITGAM (CD11b) | Integrin Subunit Alpha M | A marker of myeloid differentiation. | Up-regulated | No significant change |
Note: The data presented is a synthesis from multiple studies. The exact fold-change values may vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section provides a detailed overview of the key methodologies employed in the cited research.
Cell Culture and Treatment
-
Cell Lines: Human acute myeloid leukemia (AML) cell lines such as THP-1, OCI/AML3, and MV4-11 are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods (e.g., 24-72 hours). A vehicle control (DMSO only) is run in parallel.
HOXA9 Knockdown using siRNA/shRNA
-
Transfection Reagent: A high-efficiency transfection reagent suitable for suspension cells, such as Lipofectamine RNAiMAX or electroporation-based methods (e.g., Nucleofection), is used.
-
siRNA/shRNA: Pre-designed and validated siRNAs or shRNA constructs targeting HOXA9 are utilized. A non-targeting or scrambled siRNA/shRNA serves as a negative control.
-
Protocol:
-
Cells are seeded to achieve a target confluency on the day of transfection.
-
The siRNA/shRNA and transfection reagent are prepared according to the manufacturer's instructions.
-
The transfection complex is added to the cells.
-
Gene knockdown efficiency is assessed at 24-72 hours post-transfection via RT-qPCR and/or Western blotting.
-
RNA Isolation and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.
-
Reverse Transcription Quantitative PCR (RT-qPCR):
-
First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR is performed using target-specific primers for genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Microarray/RNA-Sequencing: For genome-wide expression profiling, RNA quality is assessed, and samples are processed for microarray hybridization or RNA-sequencing according to standard protocols. Bioinformatic analysis is then performed to identify differentially expressed genes.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: HOXA9 Signaling Pathway in AML and Points of Intervention.
Caption: Experimental Workflow for Comparative Gene Expression Analysis.
References
Cross-Validation of DB818's Efficacy in Multiple Research Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational HOXA9 inhibitor, DB818, with established and emerging therapies for Acute Myeloid Leukemia (AML). The data presented is collated from multiple research publications to offer an objective overview of its efficacy and mechanism of action relative to current treatment options.
Executive Summary
This compound is a potent small molecule inhibitor of the HOXA9 transcription factor, a key driver in a significant portion of AML cases. Research, primarily from two key laboratories, has demonstrated its ability to suppress AML cell growth, induce apoptosis, and promote differentiation. This guide compares the in vitro efficacy of this compound with standard-of-care chemotherapeutics such as cytarabine, the hypomethylating agent azacitidine, and the targeted BCL-2 inhibitor venetoclax. The data suggests that this compound and its analogue, DB1055, exhibit potent anti-leukemic activity, providing a rationale for further investigation as a novel therapeutic strategy for HOXA9-dependent AML.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator agents in various AML cell lines, providing a direct comparison of their cytotoxic potency. Lower IC50 values indicate higher potency.
| Cell Line | This compound IC50 (µM) | DB1055 IC50 (µM) | Cytarabine IC50 (µM) | Azacitidine IC50 (µM) | Venetoclax IC50 (µM) |
| OCI-AML3 | Not explicitly reported | Not explicitly reported | ~2.3 (72h)[1] | Data not readily available in a comparable format | ~3.9 (24h), Resistant[2] |
| MV4-11 | Not explicitly reported | Not explicitly reported | 0.26 (72h)[3] | ~1.0-2.0 (72h) | ~0.0078 - 0.009 (48h), Sensitive[1] |
| THP-1 | Not explicitly reported | Not explicitly reported | 1.9 µg/mL (approx. 7.8 µM) (24h)[1] | ~0.5 (72h)[4] | ~4.3 (24h), Resistant[2] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay method). The data presented here is for comparative purposes. The Sonoda et al. (2021) and Lambert et al. (2024) papers, while demonstrating efficacy, did not consistently report specific IC50 values for this compound in a directly comparable format to the other agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Lines and Culture
-
Cell Lines: Human AML cell lines OCI-AML3, MV4-11, and THP-1 are commonly used. These cell lines harbor mutations that lead to the upregulation of HOXA9 expression.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Drug Treatment
-
This compound and DB1055: The compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 5 mM). For experiments, the stock solution is diluted in the culture medium to the desired final concentrations.
-
Cytarabine: A stock solution is prepared by dissolving cytarabine in sterile water or phosphate-buffered saline (PBS). Serial dilutions are then made in the culture medium.
-
Azacitidine: Due to its instability in aqueous solutions, azacitidine is typically dissolved in DMSO immediately before use and diluted in the culture medium.
-
Venetoclax: Venetoclax is dissolved in DMSO to prepare a stock solution, which is then diluted to the final experimental concentrations in the cell culture medium.
Cell Viability and Proliferation Assays
-
Method: The effect of the compounds on cell viability is commonly assessed using colorimetric assays such as WST-8 or MTT, or by using a CellTiter-Glo luminescent cell viability assay.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well).
-
The cells are treated with various concentrations of the test compounds or vehicle control (DMSO).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the assay reagent is added to each well.
-
The absorbance or luminescence is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay
-
Method: Apoptosis is typically quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Cells are treated with the compounds for a specified time.
-
The cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by this compound and the comparator drugs.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of action for alternative AML therapies.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel compound like this compound against AML cells in vitro.
Caption: In vitro experimental workflow for AML drug efficacy.
Conclusion
The available data from multiple, albeit a limited number of, research laboratories indicate that this compound is a promising inhibitor of HOXA9-driven AML. Its ability to induce apoptosis and differentiation in AML cell lines warrants further investigation. While direct cross-laboratory validation with identical experimental setups is not yet published, the consistency of findings between the key studies provides a degree of confidence in its anti-leukemic properties.
Compared to standard therapies, this compound offers a targeted approach that may be beneficial for patients with high HOXA9 expression. However, more extensive preclinical and clinical studies are necessary to fully elucidate its therapeutic potential, safety profile, and optimal use in combination with existing AML treatments. This guide serves as a foundational resource for researchers interested in exploring the therapeutic utility of this compound and other HOXA9 inhibitors.
References
- 1. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal Procedures and Safety Information for DB818
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper handling and disposal of DB818, a potent inhibitor of the HOXA9 transcription factor. The following procedures are intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a small molecule inhibitor that targets the interaction between the Homeobox A9 (HOXA9) transcription factor and its DNA binding sites. This inhibition leads to the downregulation of genes critical for the proliferation of certain cancer cells, particularly in acute myeloid leukemia (AML).
| Property | Value | Source |
| CAS Number | 790241-43-9 | MedchemExpress |
| Molecular Formula | C₁₉H₁₆N₆S | MedchemExpress |
| Molecular Weight | 360.44 g/mol | MedchemExpress |
| Appearance | Powder | InvivoChem |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | InvivoChem |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | InvivoChem |
Mechanism of Action and Signaling Pathway
This compound acts by inhibiting the HOXA9 transcription factor, which is overexpressed in certain types of leukemia and is crucial for the proliferation of leukemic cells. By blocking HOXA9, this compound disrupts the downstream signaling cascade that promotes cancer cell growth and survival. Research has shown that this compound treatment leads to the downregulation of key HOXA9 target genes, including MYB, MYC, and BCL2, while upregulating the expression of FOS. This alteration in gene expression ultimately suppresses cell growth and induces apoptosis (programmed cell death) in susceptible cancer cell lines.
This compound Signaling Pathway in AML.
Proper Disposal Procedures
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located from publicly available sources. The following disposal procedures are based on general best practices for the disposal of research-grade chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your location.
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Segregate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste (e.g., unused solutions, rinsate).
-
-
Waste Containers:
-
Use only approved, leak-proof, and chemically compatible containers for hazardous waste.
-
Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Avoid using abbreviations.
-
Keep containers closed except when adding waste.
-
-
Solid Waste Disposal:
-
Collect all solid materials contaminated with this compound in a designated, lined hazardous waste container.
-
This includes personal protective equipment (PPE) such as gloves and lab coats, as well as any disposable labware that has come into contact with the compound.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, sealed hazardous waste container.
-
The first rinse of any glassware that contained this compound should be collected as hazardous waste.
-
Do not dispose of this compound solutions down the drain.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty this compound containers with a suitable solvent. The first rinsate must be collected as hazardous waste.
-
After thorough rinsing, deface or remove the original label.
-
Dispose of the rinsed, de-labeled container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Waste Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Once a container is full, or if it has been in storage for a designated time limit (consult your EHS), arrange for a hazardous waste pickup through your institution's EHS department.
-
General Disposal Workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound in cell culture and in vivo studies can be found in the primary literature. A key reference is:
-
Sonoda Y, et al. Effects of HOXA9 Inhibitor this compound on the Growth of Acute Myeloid Leukaemia Cells. Anticancer Res. 2021 Apr;41(4):1841-1847.
This study provides methodologies for preparing this compound solutions, treating AML cell lines, and assessing cellular responses such as proliferation and apoptosis. Researchers should refer to this and other relevant publications for specific experimental details.
By adhering to these safety and disposal guidelines, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
